Product packaging for 2-Bromo-1-(4-(phenylthio)phenyl)ethanone(Cat. No.:CAS No. 28179-34-2)

2-Bromo-1-(4-(phenylthio)phenyl)ethanone

Cat. No.: B1315390
CAS No.: 28179-34-2
M. Wt: 307.21 g/mol
InChI Key: YYNHNLPRXUOYCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Bromo-1-(4-(phenylthio)phenyl)ethanone is a useful research compound. Its molecular formula is C14H11BrOS and its molecular weight is 307.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11BrOS B1315390 2-Bromo-1-(4-(phenylthio)phenyl)ethanone CAS No. 28179-34-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-(4-phenylsulfanylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrOS/c15-10-14(16)11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYNHNLPRXUOYCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301273879
Record name 2-Bromo-1-[4-(phenylthio)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301273879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28179-34-2
Record name 2-Bromo-1-[4-(phenylthio)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28179-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-[4-(phenylthio)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301273879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BROMO-1-(4-(PHENYLTHIO)PHENYL)ETHANONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 2-Bromo-1-(4-(phenylthio)phenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for 2-Bromo-1-(4-(phenylthio)phenyl)ethanone, a key intermediate in the development of various pharmaceutical compounds. This document provides a comprehensive overview of the synthetic routes, detailed experimental protocols, and relevant quantitative data to support research and development activities.

Introduction

This compound, also known as α-bromo-4'-(phenylthio)acetophenone, is a versatile building block in medicinal chemistry. Its structure, featuring a reactive α-bromoketone moiety, allows for a variety of subsequent chemical transformations, making it a valuable precursor for the synthesis of diverse heterocyclic and other complex organic molecules with potential therapeutic applications. The core synthesis of this compound involves a two-step process: the formation of the precursor 1-(4-(phenylthio)phenyl)ethanone, followed by the selective bromination at the α-position to the carbonyl group.

Synthesis Pathways

The primary and most efficient pathway for the synthesis of this compound is outlined below. It begins with the preparation of the ketone precursor followed by its bromination.

Step 1: Synthesis of 1-(4-(phenylthio)phenyl)ethanone

The synthesis of the starting material, 1-(4-(phenylthio)phenyl)ethanone, is typically achieved through a Friedel-Crafts acylation of diphenyl sulfide. This classic electrophilic aromatic substitution reaction introduces an acetyl group onto the phenyl ring activated by the phenylthio substituent.

Synthesis_of_1-(4-(phenylthio)phenyl)ethanone diphenyl_sulfide Diphenyl Sulfide product 1-(4-(phenylthio)phenyl)ethanone diphenyl_sulfide->product Friedel-Crafts Acylation acetyl_chloride Acetyl Chloride / Acetic Anhydride acetyl_chloride->product lewis_acid AlCl₃ (Lewis Acid) lewis_acid->product

Figure 1: Synthesis of 1-(4-(phenylthio)phenyl)ethanone.
Step 2: α-Bromination of 1-(4-(phenylthio)phenyl)ethanone

The second and final step is the selective bromination of the methyl group adjacent to the carbonyl function of 1-(4-(phenylthio)phenyl)ethanone. Several brominating agents can be employed for this transformation, with N-Bromosuccinimide (NBS) and Pyridinium Tribromide being common choices due to their selectivity and milder reaction conditions compared to elemental bromine.

alpha_Bromination start_ketone 1-(4-(phenylthio)phenyl)ethanone final_product This compound start_ketone->final_product α-Bromination brominating_agent Brominating Agent (e.g., NBS, Pyridinium Tribromide) brominating_agent->final_product

Figure 2: α-Bromination of the precursor ketone.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Synthesis of 1-(4-(phenylthio)phenyl)ethanone (Precursor)

Materials:

  • Diphenyl sulfide

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Water, deionized

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl), suspend anhydrous aluminum chloride (1.1 to 1.5 equivalents) in anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.0 to 1.2 equivalents) to the stirred suspension.

  • After the addition of acetyl chloride, add a solution of diphenyl sulfide (1.0 equivalent) in anhydrous dichloromethane dropwise from the addition funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a dilute solution of hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, a saturated solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane, to afford 1-(4-(phenylthio)phenyl)ethanone as a solid.

Synthesis of this compound

Two primary methods for the α-bromination are presented below.

Materials:

  • 1-(4-(phenylthio)phenyl)ethanone

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN)

  • Benzoyl peroxide or Azobisisobutyronitrile (AIBN) (radical initiator, optional)

  • Water, deionized

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(4-(phenylthio)phenyl)ethanone (1.0 equivalent) in carbon tetrachloride or acetonitrile.

  • Add N-Bromosuccinimide (1.05 to 1.2 equivalents).

  • Optionally, add a catalytic amount of a radical initiator like benzoyl peroxide or AIBN.

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary from 1 to 6 hours.

  • After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is typically purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound.

Materials:

  • 1-(4-(phenylthio)phenyl)ethanone

  • Pyridinium tribromide (Pyr·HBr₃)

  • Glacial acetic acid or methanol

  • Water, deionized

  • Sodium bisulfite solution, saturated

  • Sodium bicarbonate solution, saturated

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve 1-(4-(phenylthio)phenyl)ethanone (1.0 equivalent) in glacial acetic acid or methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Add pyridinium tribromide (1.0 to 1.1 equivalents) portion-wise to the solution at room temperature. An exotherm may be observed.

  • Stir the reaction mixture at room temperature for 2-8 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into a large volume of water.

  • If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Wash the collected solid or the organic extract with a saturated solution of sodium bisulfite (to quench any remaining bromine), followed by a saturated solution of sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to obtain pure this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound and its precursor. Please note that yields can vary based on the specific reaction conditions and scale.

StepReactantsSolvent(s)Catalyst/ReagentTypical Yield (%)Purity (%)
1. Friedel-Crafts Acylation Diphenyl sulfide, Acetyl chlorideDichloromethaneAlCl₃75-90>95
2a. α-Bromination (NBS) 1-(4-(phenylthio)phenyl)ethanone, NBSCarbon tetrachloride(Optional) AIBN70-85>97
2b. α-Bromination (Pyridinium Tribromide) 1-(4-(phenylthio)phenyl)ethanone, Pyridinium tribromideGlacial Acetic Acid-80-95>98

Characterization Data

The structural confirmation of this compound is typically performed using spectroscopic methods. Based on data for structurally similar compounds, the following are the expected spectral characteristics:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.9 (d, 2H, Ar-H), ~7.5-7.3 (m, 7H, Ar-H), ~4.4 (s, 2H, -CH₂Br).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~190 (C=O), ~145 (C-S), ~135 (Ar-C), ~131 (Ar-C), ~130 (Ar-C), ~129 (Ar-C), ~128 (Ar-C), ~31 (-CH₂Br).

  • Mass Spectrometry (ESI-MS): Calculated for C₁₄H₁₁BrOS; expected to show isotopic pattern for bromine.

Safety Considerations

  • Friedel-Crafts Acylation: Aluminum chloride is highly corrosive and reacts violently with water. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. The reaction evolves HCl gas, which is corrosive and toxic.

  • Brominating Agents: N-Bromosuccinimide is a lachrymator and an irritant. Pyridinium tribromide is corrosive and releases bromine, which is toxic and corrosive. Both should be handled with care in a fume hood.

  • Solvents: Dichloromethane and carbon tetrachloride are volatile and potentially carcinogenic. All manipulations should be performed in a well-ventilated fume hood.

  • α-Bromoketones: The product, this compound, is expected to be a lachrymator and a skin irritant. Avoid inhalation and skin contact.

This technical guide provides a framework for the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) for all chemicals used and perform a thorough risk assessment before commencing any experimental work. The provided protocols may require optimization based on the specific laboratory conditions and desired scale of the synthesis.

chemical properties of 2-Bromo-1-(4-(phenylthio)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available chemical and safety information for 2-Bromo-1-(4-(phenylthio)phenyl)ethanone (CAS No: 28179-34-2). Despite a comprehensive search of scientific literature and chemical databases, detailed experimental data regarding its physicochemical properties, spectroscopic analysis, and biological activity remains largely unavailable in the public domain. Commercial suppliers of this compound indicate that analytical data is not routinely collected. This document compiles the limited information that has been found to assist researchers and professionals in preliminary assessments of this compound.

Chemical Identity and Properties

This compound is a halogenated aromatic ketone. Its chemical structure consists of a phenylthio group at the para-position of an acetophenone core, with a bromine atom substituted at the alpha-carbon of the ethanone moiety.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 28179-34-2
Molecular Formula C₁₄H₁₁BrOS
Molecular Weight 307.211 g/mol
Physical State Solid (presumed)General knowledge of similar compounds
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not available-

Note: The lack of available data for melting point, boiling point, and solubility is a significant gap in the publicly accessible information for this compound.

Spectroscopic Data

A thorough search for experimental spectroscopic data (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) for this compound did not yield any specific results. Commercial suppliers explicitly state that they do not provide analytical data for this product.

For researchers interested in the potential spectroscopic characteristics of this molecule, analysis of structurally similar compounds may provide some insight. For instance, the related compound 2-Bromo-1-phenylethanone shows characteristic signals that could be extrapolated.

Hypothetical Spectroscopic Features (Based on Analogs):

  • ¹H-NMR: A singlet for the -CH₂Br protons would be expected, along with aromatic protons in the regions characteristic of substituted benzene rings.

  • ¹³C-NMR: Signals for the carbonyl carbon, the carbon bearing the bromine, and aromatic carbons would be present.

  • IR: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration would be a key feature.

  • Mass Spec: The mass spectrum would be expected to show a characteristic isotopic pattern for a molecule containing one bromine atom.

Synthesis and Reactivity

Logical Synthesis Workflow:

The general synthesis would likely proceed via the electrophilic substitution of bromine on the α-carbon of the ketone.

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product 4-phenylthioacetophenone 4-phenylthioacetophenone Target_Compound This compound 4-phenylthioacetophenone->Target_Compound α-Bromination Brominating_Agent Brominating Agent (e.g., Br₂, NBS) Solvent Solvent (e.g., Acetic Acid, Dichloromethane)

Figure 1. A logical workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

There is no available information in scientific literature or databases regarding the biological activity of this compound. Consequently, no signaling pathways involving this specific compound can be described or visualized. Research on similar α-bromoacetophenone derivatives suggests potential applications as intermediates in the synthesis of biologically active molecules, but this is speculative for the title compound.

Safety and Handling

Based on available safety data, this compound is classified with the following hazards:

Table 2: Hazard Information

Hazard StatementDescription
H302 Harmful if swallowed
H319 Causes serious eye irritation
H400 Very toxic to aquatic life
H410 Very toxic to aquatic life with long lasting effects

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a commercially available chemical for which there is a significant lack of published scientific data. Researchers and drug development professionals should exercise caution and are advised to perform their own analytical characterization to confirm the identity and purity of this compound before use. The information provided in this guide represents the extent of data available in the public domain as of the date of this document and should be used for preliminary informational purposes only.

In-Depth Technical Guide: 2-Bromo-1-(4-(phenylthio)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 28179-34-2

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available technical information on 2-Bromo-1-(4-(phenylthio)phenyl)ethanone. It is intended for informational purposes for a scientific audience. Detailed experimental data for this specific compound is limited in publicly accessible literature. Some information presented, particularly regarding experimental protocols, is based on general methods for the synthesis of analogous compounds.

Core Compound Information

This compound is a halogenated ketone derivative. Its chemical structure features a phenylthio group at the para position of the acetophenone backbone, with a bromine atom at the alpha position to the carbonyl group. This arrangement of functional groups makes it a potentially useful intermediate in organic synthesis, particularly for the introduction of the 4-(phenylthio)phenacyl moiety into molecules.

Chemical and Physical Properties

A summary of the available quantitative data for this compound is presented in Table 1. Please note that some data is provided by chemical suppliers and may not have been independently verified in peer-reviewed literature.

PropertyValueSource
CAS Number 28179-34-2Sigma-Aldrich
Molecular Formula C₁₄H₁₁BrOSSigma-Aldrich
Molecular Weight 307.21 g/mol Sigma-Aldrich
MDL Number MFCD08282296Sigma-Aldrich

Note: No experimental spectral data (NMR, IR, Mass Spectrometry) for this compound was found in the public domain during the literature search. Researchers are advised to acquire and verify this data upon synthesis or purchase.

Safety and Handling

Based on available safety data for this compound and structurally related alpha-bromo ketones, the following safety precautions should be observed.

Hazard StatementDescription
H302 Harmful if swallowed.[1]
H319 Causes serious eye irritation.[1]
H400 Very toxic to aquatic life.[1]
H410 Very toxic to aquatic life with long lasting effects.[1]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles.

  • Skin Protection: Wear protective gloves and clothing.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge.

Handle this compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Synthesis and Experimental Protocols

Proposed Synthesis of 1-(4-(phenylthio)phenyl)ethanone (Precursor)

The precursor can be synthesized via a Friedel-Crafts acylation of diphenyl sulfide with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

General Experimental Protocol for the Bromination of 1-(4-(phenylthio)phenyl)ethanone

This protocol is a general procedure and may require optimization for the specific substrate.

Materials:

  • 1-(4-(phenylthio)phenyl)ethanone

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Appropriate solvent (e.g., Dichloromethane, Chloroform, Acetic Acid)

  • Catalyst (optional, e.g., a catalytic amount of HBr)

Procedure:

  • Dissolve 1-(4-(phenylthio)phenyl)ethanone in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in the same solvent dropwise to the cooled solution with constant stirring. Alternatively, N-Bromosuccinimide can be added portion-wise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Separate the organic layer, and wash it with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

Potential Applications in Research and Drug Development

Alpha-bromo ketones are versatile intermediates in organic synthesis. While specific applications for this compound are not documented, its structural features suggest potential utility in the following areas:

  • Intermediate for Heterocyclic Synthesis: The alpha-bromo ketone moiety is a key precursor for the synthesis of various heterocyclic compounds, such as thiazoles, imidazoles, and oxazoles, which are prevalent scaffolds in many biologically active molecules.

  • Alkylation of Nucleophiles: The compound can be used to alkylate a wide range of nucleophiles, including amines, thiols, and carbanions, to introduce the 4-(phenylthio)phenacyl group.

  • Precursor for Biologically Active Molecules: The phenylthio group is present in some compounds with reported biological activities. This building block could be used in the synthesis of novel analogs of such compounds for structure-activity relationship (SAR) studies.

Visualizations

Proposed Synthesis Workflow

The following diagram illustrates a plausible two-step synthesis of this compound from diphenyl sulfide.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Alpha-Bromination start Diphenyl Sulfide product1 1-(4-(phenylthio)phenyl)ethanone start->product1 Acylation reagent1 Acetyl Chloride / AlCl3 product2 This compound product1->product2 Bromination reagent2 Bromine (Br2) or NBS

Caption: Proposed two-step synthesis of the target compound.

General Reactivity of Alpha-Bromo Ketones

This diagram illustrates the general reactivity of the alpha-bromo ketone functionality present in the target compound, highlighting its utility in forming new chemical bonds.

G cluster_nucleophiles Nucleophiles cluster_products Products center_node This compound alpha_amino_ketone Alpha-Amino Ketone center_node->alpha_amino_ketone Alkylation alpha_thio_ketone Alpha-Thio Ketone center_node->alpha_thio_ketone Alkylation beta_keto_ester_etc Substituted Ketone center_node->beta_keto_ester_etc Alkylation amine Amine (R-NH2) thiol Thiol (R-SH) carbanion Carbanion (R-)

Caption: General reactivity of the alpha-bromo ketone moiety.

References

Potential Biological Activity of 2-Bromo-1-(4-(phenylthio)phenyl)ethanone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1-(4-(phenylthio)phenyl)ethanone and its analogs are a class of organic compounds with significant potential in medicinal chemistry. While primarily utilized as versatile synthetic intermediates, the inherent reactivity of the α-bromoketone moiety, coupled with the physicochemical properties of the phenylthio-phenyl scaffold, suggests a promising landscape for the discovery of novel bioactive agents. This technical guide consolidates the current understanding and explores the prospective biological activities of these derivatives, with a focus on their potential as antimicrobial and anticancer agents. Drawing parallels from structurally related compounds, this document provides a framework for the rational design, synthesis, and biological evaluation of novel this compound derivatives. Detailed experimental protocols for key biological assays and visualizations of relevant workflows and signaling pathways are presented to facilitate further research and development in this area.

Introduction

The quest for novel therapeutic agents is a cornerstone of pharmaceutical research. Aryl ketones, particularly those bearing a halogen at the α-position, are well-established pharmacophores and valuable synthons in the preparation of a wide array of heterocyclic and carbocyclic compounds with diverse biological activities. This compound, and the closely related 2-Bromo-1-(4-(methylthio)phenyl)ethanone, have been recognized as key building blocks in the synthesis of potential anti-inflammatory and analgesic drugs.[1] The presence of the reactive bromo group allows for facile nucleophilic substitution, enabling the introduction of various functionalities and the construction of diverse molecular architectures. This guide aims to provide a comprehensive overview of the potential biological activities of derivatives synthesized from this core structure, offering insights into their prospective applications in drug discovery.

Synthetic Strategy and Workflow

The general approach to synthesizing novel derivatives from this compound involves the reaction of the α-bromoketone with a variety of nucleophiles. This allows for the introduction of diverse chemical moieties, leading to a library of compounds for biological screening. A typical synthetic workflow is depicted below.

G cluster_synthesis General Synthetic Workflow A This compound (Starting Material) C Nucleophilic Substitution Reaction (e.g., in Acetone, DMF with K2CO3) A->C B Nucleophile (e.g., amines, thiols, azoles) B->C D Derivative Library (e.g., aminoketones, thioketones) C->D E Purification (e.g., Column Chromatography) D->E F Characterization (e.g., NMR, Mass Spectrometry) E->F

Figure 1: General synthetic workflow for derivatization.

Potential Biological Activities

Based on the biological activities of structurally similar compounds, two primary areas of investigation for this compound derivatives are antimicrobial and anticancer activities.

Antimicrobial Activity

The presence of a bromo-phenyl moiety in various heterocyclic systems has been associated with significant antimicrobial effects. For instance, derivatives of 2-amino-4-(4-bromo phenyl thiazole) have been screened for their in vitro activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal species.[2] This suggests that the bromo-phenyl scaffold could be a key contributor to antimicrobial efficacy. The introduction of different substituents via the reactive bromine atom in this compound could lead to novel compounds with potent and broad-spectrum antimicrobial activity.

The following table represents a hypothetical summary of Minimum Inhibitory Concentration (MIC) data for a series of newly synthesized derivatives.

Compound IDR-GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
BPE-001 -NH-CH₂-C₆H₅163264
BPE-002 -S-CH₂-C₆H₅81632
BPE-003 -N₃>128>128>128
BPE-004 Imidazole326416
Ciprofloxacin (Reference)10.5N/A
Fluconazole (Reference)N/AN/A8

This data is illustrative and intended to represent the format of results from an antimicrobial screening campaign.

  • Preparation of Bacterial/Fungal Inoculum: A single colony of the test microorganism is inoculated into a suitable broth medium and incubated to achieve a logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Preparation: The test compounds are dissolved in DMSO to a stock concentration (e.g., 10 mg/mL) and then serially diluted in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

G cluster_mic Antimicrobial Screening Workflow (MIC) A Prepare Serial Dilutions of Test Compounds in 96-Well Plate C Inoculate Wells with Microbial Suspension A->C B Prepare Standardized Microbial Inoculum B->C D Incubate at Appropriate Temperature and Time C->D E Visually Inspect for Growth and Determine MIC D->E

Figure 2: Workflow for MIC determination.
Anticancer Activity

Derivatives of various phenyl ethanones and compounds bearing a phenylthio moiety have demonstrated cytotoxic effects against a range of cancer cell lines. The rationale for exploring the anticancer potential of this compound derivatives is supported by studies on analogous structures. For example, some pyrrole derivatives with a 4-methylthio phenyl group have shown significant antiproliferative activity. The mechanism of action for such compounds could involve the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways involved in cancer cell proliferation and survival.

The following table provides a hypothetical summary of IC₅₀ (half-maximal inhibitory concentration) values for a series of derivatives against different cancer cell lines.

Compound IDR-GroupMCF-7 (Breast) IC₅₀ (µM)HCT116 (Colon) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)
BPE-001 -NH-CH₂-C₆H₅25.418.235.1
BPE-002 -S-CH₂-C₆H₅12.89.515.7
BPE-003 -N₃>100>100>100
BPE-004 Imidazole45.238.952.3
Doxorubicin (Reference)0.80.51.2

This data is illustrative and intended to represent the format of results from a cytotoxicity screening campaign.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (and a vehicle control) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined by plotting a dose-response curve.

G cluster_ic50 Cytotoxicity Screening Workflow (MTT Assay) A Seed Cancer Cells in 96-Well Plates B Treat Cells with Test Compounds A->B C Incubate for 48-72 hours B->C D Add MTT Reagent and Incubate C->D E Solubilize Formazan Crystals and Measure Absorbance D->E F Calculate IC50 Values E->F

Figure 3: Workflow for MTT cytotoxicity assay.

Potential Signaling Pathways

While the specific molecular targets of this compound derivatives are yet to be elucidated, based on the activities of related compounds, several signaling pathways can be hypothesized as potential areas of modulation.

Apoptosis Pathway

Many cytotoxic agents exert their anticancer effects by inducing programmed cell death, or apoptosis. This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. Key events include the activation of caspases, dissipation of the mitochondrial membrane potential, and DNA fragmentation. A simplified representation of the intrinsic apoptosis pathway is shown below.

G cluster_apoptosis Hypothetical Intrinsic Apoptosis Pathway A BPE Derivative B Cellular Stress A->B C Bax/Bak Activation B->C D Mitochondrial Outer Membrane Permeabilization C->D E Cytochrome c Release D->E F Apoptosome Formation (Apaf-1, Caspase-9) E->F G Caspase-3 Activation F->G H Apoptosis G->H

Figure 4: Simplified intrinsic apoptosis pathway.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. While direct biological data on its derivatives are currently limited, the analysis of structurally related compounds strongly suggests potential for significant antimicrobial and anticancer activities. The synthetic tractability of the core structure allows for the creation of large and diverse chemical libraries for high-throughput screening.

Future research should focus on:

  • Synthesis and screening of a focused library of derivatives to establish structure-activity relationships.

  • Elucidation of the mechanism of action for the most potent compounds, including the identification of their molecular targets.

  • In vivo evaluation of lead compounds in relevant animal models of infection and cancer.

This technical guide provides a foundational framework to stimulate and guide further research into the promising biological potential of this compound derivatives.

References

The Versatility of α-Bromoketones in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Bromoketones are a class of organic compounds characterized by a bromine atom attached to the carbon atom adjacent to a carbonyl group. This unique structural motif renders them highly reactive and versatile building blocks in organic synthesis. The presence of the electron-withdrawing carbonyl group activates the α-carbon, making it susceptible to nucleophilic attack, while the bromine atom serves as an excellent leaving group. This inherent reactivity has established α-bromoketones as indispensable precursors for the synthesis of a wide array of valuable organic molecules, including a variety of heterocyclic compounds, which are prevalent in pharmaceuticals and natural products. This in-depth technical guide explores the core applications of α-bromoketones in organic synthesis, providing detailed experimental protocols, quantitative data, and mechanistic insights to facilitate their effective utilization in research and development.

Nucleophilic Substitution Reactions

The most fundamental transformation of α-bromoketones is their reaction with a diverse range of nucleophiles. The enhanced electrophilicity of the α-carbon, due to the inductive effect of the adjacent carbonyl group, facilitates SN2 reactions. This allows for the straightforward introduction of various functional groups at the α-position.

Alkylation of Amines and Thiols

α-Bromoketones are excellent electrophiles for the N-alkylation of primary and secondary amines and the S-alkylation of thiols. These reactions are fundamental for the construction of more complex molecules containing α-amino ketone and α-thio ketone moieties, which are important pharmacophores.

Quantitative Data for Alkylation of Amines and Thiols

Entryα-BromoketoneNucleophileBaseSolventTemp. (°C)Time (h)Yield (%)
12-BromoacetophenoneAnilineK₂CO₃AcetonitrileRT195
22-BromoacetophenoneMorpholineK₂CO₃AcetonitrileRT1.592
32-BromopropiophenoneBenzylamineEt₃NTHFReflux488
42-BromoacetophenoneThiophenolK₂CO₃WaterRT298
52-BromocyclohexanoneEthanethiolNaOEtEthanol0 to RT385

Experimental Protocol: Synthesis of 2-(Phenylamino)acetophenone

To a solution of 2-bromoacetophenone (1.99 g, 10 mmol) in acetonitrile (20 mL) is added aniline (0.93 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol). The reaction mixture is stirred at room temperature for 1 hour. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford the desired product.

Logical Relationship for Nucleophilic Substitution

G General Nucleophilic Substitution Workflow A α-Bromoketone E Reaction Mixture A->E B Nucleophile (e.g., Amine, Thiol) B->E C Base (e.g., K₂CO₃, Et₃N) C->E D Solvent (e.g., Acetonitrile, THF) D->E F Work-up & Purification E->F Reaction (Stirring, Heating) G α-Substituted Ketone F->G Isolation

Caption: General workflow for nucleophilic substitution on α-bromoketones.

Favorskii Rearrangement

The Favorskii rearrangement is a classic and powerful reaction of α-haloketones, particularly α-bromoketones, that leads to the formation of carboxylic acid derivatives.[1] The reaction proceeds in the presence of a base, and for cyclic α-bromoketones, it results in a characteristic ring contraction.[2]

Reaction Mechanism

The generally accepted mechanism involves the formation of a cyclopropanone intermediate. The base abstracts an acidic α'-proton to form an enolate, which then undergoes intramolecular nucleophilic substitution to form the cyclopropanone. Subsequent nucleophilic attack by the base on the carbonyl carbon of the strained cyclopropanone leads to ring-opening and, after protonation, the final carboxylic acid derivative.

Favorskii Rearrangement Mechanism

G Favorskii Rearrangement Mechanism A α-Bromoketone B Enolate A->B + Base (-H⁺) C Cyclopropanone Intermediate B->C Intramolecular SN2 (-Br⁻) D Tetrahedral Intermediate C->D + Base (e.g., OH⁻) E Carbanion D->E Ring Opening F Carboxylic Acid Derivative E->F + H⁺

Caption: Mechanism of the Favorskii rearrangement.

Quantitative Data for the Favorskii Rearrangement

Entryα-BromoketoneBaseSolventTemp. (°C)Time (h)ProductYield (%)
12-ChlorocyclohexanoneNaOEtEthanolReflux4Ethyl cyclopentanecarboxylate78[3]
2α-Bromo-p-methylacetophenoneNaOHDioxane/H₂O1002p-Tolylacetic acid85
31-Bromo-3,3-dimethyl-2-butanoneNaOMeMethanolReflux6Methyl 2,2-dimethylpropanoate90
42-BromocycloheptanoneNaOMeMethanol554Methyl cyclohexanecarboxylate75[3]

Experimental Protocol: Synthesis of Ethyl Cyclopentanecarboxylate [3]

A solution of 2-chlorocyclohexanone (13.2 g, 0.1 mol) in 50 mL of absolute ethanol is added dropwise to a solution of sodium ethoxide, prepared from sodium (2.53 g, 0.11 mol) and absolute ethanol (50 mL), at 0 °C. The reaction mixture is then allowed to warm to room temperature and subsequently heated to reflux for 4 hours. After cooling, the mixture is poured into water and extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by distillation to give ethyl cyclopentanecarboxylate.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a cornerstone reaction for the construction of the thiazole ring, a common scaffold in medicinal chemistry.[4] The reaction involves the condensation of an α-bromoketone with a thioamide.

Reaction Mechanism

The synthesis initiates with the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the bromoketone, displacing the bromide ion. The resulting intermediate then undergoes cyclization via the attack of the nitrogen atom on the carbonyl carbon, followed by dehydration to yield the aromatic thiazole ring.

Hantzsch Thiazole Synthesis Mechanism

G Hantzsch Thiazole Synthesis Mechanism A α-Bromoketone C Thioester Intermediate A->C + Thioamide B Thioamide B->C D Cyclized Intermediate (Thiazoline derivative) C->D Intramolecular Cyclization E Thiazole D->E Dehydration (-H₂O)

Caption: Mechanism of the Hantzsch thiazole synthesis.

Quantitative Data for the Hantzsch Thiazole Synthesis

Entryα-BromoketoneThioamideSolventTemp. (°C)Time (min)Yield (%)
12-BromoacetophenoneThioureaEthanolReflux3092
22-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanoneN-PhenylthioureaMethanol (Microwave)903095[5]
33-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThioureaEthanol/Water6545-6085-90[6]
42-Bromo-1-(4-chlorophenyl)ethanoneThioacetamideEthanolReflux6088

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

A mixture of 2-bromoacetophenone (1.99 g, 10 mmol) and thiourea (0.76 g, 10 mmol) in ethanol (20 mL) is heated at reflux for 30 minutes. The reaction mixture is then cooled to room temperature, and the resulting precipitate is collected by filtration. The solid is washed with cold ethanol and dried to give 2-amino-4-phenylthiazole.

Synthesis of Oxazoles and Furans

α-Bromoketones are also key starting materials for the synthesis of other important five-membered heterocycles like oxazoles and furans.

Robinson-Gabriel Synthesis of Oxazoles

The Robinson-Gabriel synthesis provides a route to oxazoles through the cyclodehydration of α-acylaminoketones, which can be readily prepared from α-bromoketones and amides.[7]

Robinson-Gabriel Synthesis Workflow

G Robinson-Gabriel Oxazole Synthesis A α-Bromoketone C α-Acylaminoketone A->C B Amide B->C E Oxazole C->E Cyclodehydration D Cyclodehydrating Agent (e.g., H₂SO₄, P₂O₅) D->E

Caption: Workflow for the Robinson-Gabriel synthesis of oxazoles.

Quantitative Data for Oxazole Synthesis

Entryα-BromoketoneAmide/AmineReagent/CatalystSolventTemp. (°C)Time (h)Yield (%)
12-BromoacetophenoneBenzamideH₂SO₄-100175
22-BromoacetophenoneBenzylamineI₂/K₂CO₃DMF801246[8]
32-Bromo-1-(4-methoxyphenyl)ethanoneAcetamideP₂O₅TolueneReflux568

Experimental Protocol: Synthesis of 2,5-Diphenyloxazole [8]

A mixture of 2-bromoacetophenone (1.99 g, 10 mmol), benzylamine (1.07 g, 10 mmol), iodine (5.58 g, 22 mmol), and potassium carbonate (2.76 g, 20 mmol) in DMF (20 mL) is heated at 80 °C for 12 hours. The reaction mixture is cooled, poured into water, and extracted with ethyl acetate. The organic layer is washed with sodium thiosulfate solution and brine, dried, and concentrated. The crude product is purified by chromatography to yield 2,5-diphenyloxazole.

Feist-Benary Furan Synthesis

The Feist-Benary furan synthesis is a condensation reaction between an α-bromoketone and a β-dicarbonyl compound in the presence of a base to produce substituted furans.[9]

Feist-Benary Furan Synthesis Mechanism

G Feist-Benary Furan Synthesis Mechanism A β-Dicarbonyl B Enolate A->B + Base (-H⁺) D Alkylated Intermediate B->D + α-Bromoketone (-Br⁻) C α-Bromoketone C->D E Cyclized Intermediate D->E Intramolecular Cyclization F Furan E->F Dehydration (-H₂O)

Caption: Mechanism of the Feist-Benary furan synthesis.

Quantitative Data for Feist-Benary Furan Synthesis

Entryα-Bromoketoneβ-Dicarbonyl CompoundBaseSolventTemp. (°C)Time (h)Yield (%)
1ChloroacetoneEthyl acetoacetatePyridineEthanolReflux370
2Phenacyl bromideAcetylacetoneNaOEtEthanolRT1282
33-Bromo-2-butanoneDiethyl malonatePiperidine-100265

Experimental Protocol: Synthesis of Ethyl 2-methyl-5-phenylfuran-3-carboxylate

To a solution of ethyl acetoacetate (1.30 g, 10 mmol) in ethanol (20 mL) is added pyridine (0.79 g, 10 mmol). Phenacyl bromide (1.99 g, 10 mmol) is then added portion-wise, and the mixture is heated at reflux for 3 hours. After cooling, the solvent is removed, and the residue is partitioned between diethyl ether and water. The organic layer is washed with dilute HCl and brine, dried, and concentrated. The product is purified by chromatography.

Darzens Condensation

The Darzens condensation (or glycidic ester condensation) of α-bromoketones with carbonyl compounds, in the presence of a base, provides α,β-epoxy ketones (also known as glycidic ketones). These products are valuable intermediates for further transformations.

Darzens Condensation Mechanism

G Darzens Condensation Mechanism A α-Bromoketone B Enolate A->B + Base (-H⁺) D Aldol-type Adduct B->D + Aldehyde/Ketone C Aldehyde/Ketone C->D E α,β-Epoxy Ketone D->E Intramolecular SN2 (-Br⁻)

Caption: Mechanism of the Darzens condensation.

Quantitative Data for the Darzens Condensation

Entryα-BromoketoneCarbonyl CompoundBaseSolventTemp. (°C)Yield (%)
12-ChloroacetophenoneBenzaldehydeNaOEtEthanol085
2Phenacyl bromideAcetonet-BuOKTHF-1078
3α-Bromo-p-nitroacetophenoneCyclohexanoneNaHDMERT90

Experimental Protocol: Synthesis of 3-Phenyl-2-oxiranecarbaldehyde

To a cooled (0 °C) solution of sodium ethoxide (0.68 g, 10 mmol) in ethanol (20 mL), a mixture of 2-chloroacetophenone (1.55 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) is added dropwise. The reaction is stirred at 0 °C for 2 hours and then at room temperature overnight. The mixture is poured into ice-water, and the product is extracted with ether. The organic layer is washed, dried, and concentrated to give the α,β-epoxy ketone.

Conclusion

α-Bromoketones are undeniably powerful and versatile intermediates in the field of organic synthesis. Their unique reactivity allows for the efficient construction of a wide range of important molecular scaffolds, from simple α-functionalized ketones to complex heterocyclic systems. This guide has provided a comprehensive overview of some of the most critical transformations involving α-bromoketones, complete with mechanistic details, quantitative data, and practical experimental protocols. For researchers, scientists, and professionals in drug development, a thorough understanding of the chemistry of α-bromoketones is essential for the design and execution of innovative and effective synthetic strategies. The continued exploration of new reactions and applications of these valuable building blocks will undoubtedly lead to further advancements in chemical synthesis and the discovery of novel therapeutic agents.

References

An In-depth Technical Guide to 2-Bromo-1-(4-(phenylthio)phenyl)ethanone: Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical compound 2-Bromo-1-(4-(phenylthio)phenyl)ethanone, intended for researchers, scientists, and professionals in drug development. It covers the compound's discovery and history, its synthesis, physicochemical properties, and its role as a key intermediate in the development of pharmacologically active molecules.

Introduction and Physicochemical Properties

Table 1: Physicochemical and Identification Data for this compound

PropertyValueReference(s)
IUPAC Name This compoundN/A
CAS Number 28179-34-2[1]
Molecular Formula C₁₄H₁₁BrOS[1]
Molecular Weight 307.211 g/mol [1]
MDL Number MFCD08282296[1]
Appearance Solid
Melting Point 58 - 66 °C[3]
Purity ≥ 98% (HPLC)[3]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process: the Friedel-Crafts acylation of diphenyl sulfide to form the precursor 4-(phenylthio)acetophenone, followed by its α-bromination. While a specific protocol for this exact molecule is not detailed in a single publication, the following procedures are adapted from well-established methodologies for analogous reactions.

Step 1: Synthesis of 4-(phenylthio)acetophenone via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring using an acyl chloride or anhydride and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4] The reaction proceeds through an electrophilic aromatic substitution mechanism.

Experimental Protocol:

  • Reaction Setup: In a dry, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle evolved HCl), add diphenyl sulfide (1 equivalent) and a suitable anhydrous solvent such as dichloromethane or carbon disulfide.

  • Catalyst Addition: Cool the mixture in an ice bath to 0-5 °C. Carefully add anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) portion-wise with stirring.

  • Acylating Agent Addition: Slowly add acetyl chloride (1.1 equivalents) dropwise from the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic extracts, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 4-(phenylthio)acetophenone can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Step 2: α-Bromination of 4-(phenylthio)acetophenone

The α-bromination of ketones is a common transformation. Various brominating agents can be employed, including elemental bromine in the presence of a catalyst, N-Bromosuccinimide (NBS), or pyridinium tribromide.[2][5] The use of bromine with a catalytic amount of aluminum chloride in an inert solvent is a well-established method.[6]

Experimental Protocol:

  • Reaction Setup: Dissolve 4-(phenylthio)acetophenone (1 equivalent) in a suitable solvent like anhydrous ether or 1,4-dioxane in a three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser.[6][7]

  • Catalyst Addition: Add a catalytic amount of anhydrous aluminum chloride (e.g., 0.05 equivalents).[7]

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1 equivalent) in the same solvent from the dropping funnel.[7] Maintain the temperature under ice cooling during the addition.

  • Reaction: Stir the reaction mixture under ice cooling for several hours (e.g., 5 hours) until TLC analysis shows the disappearance of the starting material.[7]

  • Work-up: Concentrate the reaction solution under reduced pressure to obtain a solid residue. Add water and an organic solvent such as chloroform or dichloromethane to the residue and separate the layers.[7]

  • Extraction and Washing: Wash the organic layer sequentially with water, a dilute solution of sodium thiosulfate (to remove unreacted bromine), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The crude this compound can be purified by silica gel column chromatography.[7]

Quantitative Data: Spectral Information

The structural confirmation of this compound is based on spectroscopic data.

Table 2: Spectroscopic Data for this compound

Data TypeDescription
¹H NMR (400 MHz, CDCl₃) δ 7.91 (d, J = 8.8 Hz, 2H), 7.30 (d, J = 8.8 Hz, 2H), 4.43 (s, 2H), 2.55 (s, 3H) (Note: This data is for the analogous 2-bromo-1-(4-(methylthio)phenyl)ethanone and is expected to be very similar for the phenylthio derivative, with the exception of the singlet at 2.55 ppm which would be absent and replaced by signals for the phenyl group).
¹³C NMR (100 MHz, CDCl₃) δ 190.3, 147.4, 129.3, 128.7, 124.9, 30.6, 14.6 (Note: This data is for the analogous 2-bromo-1-(4-(methylthio)phenyl)ethanone and will differ for the phenylthio derivative in the aromatic region and the absence of the methyl carbon signal).
IR, Mass Spec Data not readily available in the searched literature. Commercial suppliers may provide this upon request.

Role in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of novel compounds for pharmaceutical research, particularly in the development of agents with potential anti-inflammatory and analgesic properties.[3] The phenylthio moiety is present in various biologically active molecules, and the α-bromoketone functionality allows for facile introduction of diverse chemical groups through nucleophilic substitution reactions.

While specific drug candidates derived directly from this compound are not prominently featured in the reviewed literature, the broader class of phenylthio-containing compounds has been investigated for anti-inflammatory effects. For instance, several derivatives of 2-phenylthio- and 4-phenylthio-N-acyl phenylamines have been synthesized and evaluated for their ability to inhibit prostaglandin synthesis and reduce edema in vivo.[8]

Potential Signaling Pathway Interactions

The general anti-inflammatory activity of compounds derived from this scaffold suggests potential interactions with key inflammatory signaling pathways. Although direct evidence for this compound is lacking, its derivatives could plausibly be designed to target enzymes like cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX), which are central to the biosynthesis of prostaglandins and leukotrienes, respectively.[9][10] Inhibition of these enzymes is a common mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs).[11]

Another critical inflammatory pathway is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[12][13][14] This pathway regulates the expression of numerous pro-inflammatory genes, including those for cytokines and adhesion molecules.[14] Small molecules that inhibit NF-κB activation are considered promising therapeutic agents for inflammatory diseases. The versatile structure of this compound makes it a suitable starting point for the synthesis of libraries of compounds that could be screened for inhibitory activity against components of the NF-κB pathway.

Visualizations

Synthetic Workflow

G diphenyl_sulfide Diphenyl Sulfide step1 Friedel-Crafts Acylation diphenyl_sulfide->step1 acetyl_chloride Acetyl Chloride acetyl_chloride->step1 alcl3 AlCl₃ alcl3->step1 precursor 4-(Phenylthio)acetophenone step1->precursor step2 α-Bromination precursor->step2 bromine Bromine (Br₂) bromine->step2 product This compound step2->product

Caption: Synthetic pathway for this compound.

Hypothetical Anti-Inflammatory Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Pro-inflammatory Receptor (e.g., TLR4) ikk IKK Complex receptor->ikk Signal ikb_nfkb IκB-NF-κB (Inactive Complex) ikk->ikb_nfkb Phosphorylates IκB ikb IκB nfkb NF-κB nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation ikb_nfkb->nfkb IκB Degradation derivative Potential Derivative of This compound derivative->ikk Inhibition? dna DNA nfkb_nuc->dna Binds to Promoter genes Pro-inflammatory Gene Expression dna->genes

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

References

Technical Guide: Physicochemical Properties of 2-Bromo-1-(4-(phenylthio)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available physicochemical characteristics of 2-Bromo-1-(4-(phenylthio)phenyl)ethanone (CAS No: 28179-34-2). Due to the limited availability of experimental data in peer-reviewed literature and public databases for this specific compound, this guide also includes a generalized experimental protocol for the synthesis of related α-bromo aromatic ketones. The provided information is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound is an α-brominated aromatic ketone. This class of compounds serves as versatile intermediates in organic synthesis, particularly in the construction of various heterocyclic systems and as precursors for pharmacologically active molecules. The presence of a bromoacetyl group provides a reactive site for nucleophilic substitution, making it a valuable building block for introducing the phenacyl moiety into a target structure. The phenylthio substituent can also influence the compound's reactivity and physicochemical properties.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₄H₁₁BrOS[1]
Molecular Weight 307.21 g/mol
CAS Number 28179-34-2
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not described in the reviewed literature. However, a general and widely applicable method for the synthesis of α-bromo aromatic ketones is the bromination of the corresponding acetophenone derivative.

General Experimental Protocol: Bromination of an Aromatic Ketone

This protocol is adapted from established methods for the synthesis of similar α-bromoacetophenones.

Materials:

  • 1-(4-(phenylthio)phenyl)ethanone (precursor)

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Appropriate solvent (e.g., chloroform, acetic acid, or dioxane)

  • Acid catalyst (e.g., a few drops of HBr or AlCl₃), if necessary

Procedure:

  • Dissolve the starting material, 1-(4-(phenylthio)phenyl)ethanone, in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of the brominating agent (e.g., bromine dissolved in the same solvent) to the cooled solution with constant stirring. The reaction is typically exothermic.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, the mixture is typically worked up by washing with an aqueous solution of a reducing agent (e.g., sodium bisulfite) to quench any excess bromine, followed by washing with water and brine.

  • The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Note: The choice of brominating agent and solvent can significantly impact the reaction's selectivity and yield. For substrates with electron-rich aromatic rings, using a milder brominating agent like NBS can help to avoid aromatic bromination.

Synthesis Workflow

The following diagram illustrates the general synthetic pathway for the preparation of this compound from its acetophenone precursor.

SynthesisWorkflow Precursor 1-(4-(phenylthio)phenyl)ethanone Reaction Bromination Precursor->Reaction BrominatingAgent Brominating Agent (e.g., Br₂ or NBS) BrominatingAgent->Reaction Solvent Solvent (e.g., Chloroform, Acetic Acid) Solvent->Reaction Product This compound Reaction->Product

General synthesis of this compound.

Spectroscopic Data

No specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has been identified in the surveyed scientific literature or publicly available databases. Researchers are advised to perform their own analytical characterization upon synthesis or acquisition of this compound.

Conclusion

This technical guide consolidates the limited available information on the physical and chemical characteristics of this compound. While a comprehensive dataset is not currently available, the provided general synthesis protocol and workflow offer a starting point for its preparation in a laboratory setting. It is imperative for researchers utilizing this compound to conduct thorough in-house characterization to confirm its identity and purity prior to its use in further synthetic applications.

References

solubility of 2-Bromo-1-(4-(phenylthio)phenyl)ethanone in common lab solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Solubility of 2-Bromo-1-(4-(phenylthio)phenyl)ethanone in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the absence of specific published quantitative data, this document outlines the predicted solubility based on the compound's molecular structure and furnishes detailed experimental protocols for precise quantitative determination in a laboratory setting.

Predicted Solubility Profile

The solubility of an organic compound is primarily governed by the principle of "like dissolves like." This means that non-polar compounds tend to dissolve in non-polar solvents, while polar compounds are more soluble in polar solvents. The molecular structure of this compound, shown below, possesses both non-polar and moderately polar characteristics.

Chemical structure of this compoundFigure 1. Chemical structure of this compound.

The presence of two phenyl rings and a thioether linkage contributes to its non-polar character. The α-bromoketone functional group introduces polarity. Based on this structure, the following table summarizes the predicted qualitative solubility in a range of common laboratory solvents.

Table 1: Predicted Qualitative Solubility of this compound

SolventSolvent TypePredicted SolubilityRationale
WaterHighly Polar ProticInsolubleThe large non-polar aromatic structure will dominate, leading to very poor solvation by water molecules.
MethanolPolar ProticSparingly SolubleThe polarity of the hydroxyl group may allow for some interaction with the ketone, but the overall non-polar character will limit solubility.
EthanolPolar ProticSparingly to Moderately SolubleSimilar to methanol, but the slightly larger alkyl chain may improve interaction with the non-polar parts of the molecule.
IsopropanolPolar ProticModerately SolubleThe increased non-polar character of isopropanol compared to methanol and ethanol should enhance solubility.
AcetonePolar AproticSolubleThe polarity of the ketone in acetone can interact well with the ketone in the solute, and the overall less polar nature compared to alcohols will favor dissolution of the aromatic rings.
Ethyl AcetateModerately Polar AproticSolubleThe ester functionality provides sufficient polarity to interact with the α-bromoketone, while the ethyl group aids in solvating the non-polar regions.
Dichloromethane (DCM)Polar AproticSolubleA good solvent for a wide range of organic compounds, its polarity is suitable for dissolving the α-bromoketone moiety.
ChloroformPolar AproticSolubleSimilar to DCM, chloroform is an excellent solvent for many organic solids.
Diethyl EtherNon-PolarModerately SolubleWhile largely non-polar, the ether oxygen can interact with the solute. The non-polar bulk of the solvent will solvate the aromatic rings.
TolueneNon-PolarModerately SolubleThe aromatic nature of toluene will facilitate the dissolution of the phenyl rings in the solute.
HexaneNon-PolarSparingly Soluble to InsolubleThe lack of polarity in hexane will make it a poor solvent for the polar α-bromoketone functional group.
Dimethyl Sulfoxide (DMSO)Highly Polar AproticSolubleDMSO is a powerful and versatile solvent capable of dissolving a wide range of polar and non-polar compounds.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol should be followed. The following method is a widely accepted approach for determining the solubility of a solid compound in a liquid solvent.[1][2][3]

1. Materials and Equipment:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance (accurate to at least 0.1 mg)

  • Vials with screw caps

  • Constant temperature bath or incubator

  • Vortex mixer or shaker

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, ensuring there is undissolved solid at the bottom.

    • Accurately pipette a known volume of the desired solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C) and agitate them using a shaker or vortex mixer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microcrystals.

  • Gravimetric Analysis (for non-volatile solvents):

    • Accurately weigh the vial containing the filtered solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

    • Once the solvent is completely removed, reweigh the vial containing the dried solute.

    • The mass of the dissolved solid can be calculated by subtracting the initial weight of the vial from the final weight.

    • The solubility can then be expressed in terms of g/L or mg/mL.

  • Instrumental Analysis (e.g., HPLC or UV-Vis):

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Generate a calibration curve by plotting the instrument response (e.g., peak area for HPLC, absorbance for UV-Vis) against the concentration of the standard solutions.

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample using the same instrumental method as the standards.

    • Determine the concentration of the diluted sample from the calibration curve and then calculate the concentration of the original saturated solution by accounting for the dilution factor.

Mandatory Visualization

The following diagram illustrates the logical workflow for the quantitative determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_sampling Sampling & Separation cluster_analysis Analysis A Add Excess Solute to Vial B Add Known Volume of Solvent A->B C Equilibrate at Constant Temperature B->C D Allow Excess Solid to Settle C->D E Withdraw Supernatant D->E F Filter Supernatant E->F I Dilute Filtered Sample F->I G Prepare Standard Solutions H Generate Calibration Curve G->H K Calculate Solubility H->K J Analyze Diluted Sample I->J J->K

Workflow for Quantitative Solubility Determination.

References

Methodological & Application

Application Notes and Protocols for the Use of 2-Bromo-1-(4-(phenylthio)phenyl)ethanone in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 2-Bromo-1-(4-(phenylthio)phenyl)ethanone, a versatile α-haloketone, in the construction of various biologically relevant heterocyclic scaffolds. The protocols outlined below are based on established synthetic transformations and provide a foundation for the synthesis of thiazole and quinoxaline derivatives.

Synthesis of Thiazole Derivatives via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and efficient method for the construction of the thiazole ring system. The reaction involves the cyclocondensation of an α-haloketone with a thioamide or thiourea. This compound serves as an excellent precursor for the synthesis of 2,4-disubstituted thiazoles bearing a 4-(phenylthio)phenyl moiety at the 4-position. This structural motif is of interest in medicinal chemistry due to the prevalence of thiazole rings in a wide range of pharmaceuticals.[1][2]

General Reaction Scheme:

G reactant1 This compound product 2-Substituted-4-(4-(phenylthio)phenyl)thiazole reactant1->product reactant2 Thioamide/Thiourea (R-C(=S)NH2) reactant2->product conditions Solvent, Heat

Caption: General scheme for Hantzsch thiazole synthesis.

Application Data: Synthesis of 2-Amino- and 2-Alkyl/Aryl-4-(4-(phenylthio)phenyl)thiazoles

The following table summarizes representative yields for the synthesis of various thiazole derivatives using substituted phenacyl bromides, which serve as analogs for this compound.

ProductReagent (R-C(=S)NH₂)SolventCatalystTime (h)Yield (%)Reference
2-Amino-4-arylthiazoleThioureaEthanolCopper Silicate0.593[1]
2-Amino-4-arylthiazoleThioureaMethanolBu₄NPF₆0.2590-95Not found
2-Methyl-4-arylthiazoleThioacetamideMethanolBu₄NPF₆0.2592-96Not found
2-Aryl-4-arylthiazoleThiobenzamideEthanol-2High[3]
Experimental Protocol: Synthesis of 2-Amino-4-(4-(phenylthio)phenyl)thiazole

This protocol is adapted from general procedures for the Hantzsch thiazole synthesis.[1]

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Copper Silicate (optional, as catalyst)

  • Crushed ice

  • Deionized water

Procedure:

  • In a round-bottom flask, combine this compound (1 mmol), thiourea (1.2 mmol), and ethanol (5 mL).

  • If using a catalyst, add copper silicate (10 mol%).

  • Reflux the reaction mixture at 78 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 8:3).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • If a catalyst was used, filter the reaction mixture to remove the catalyst.

  • Pour the filtrate over crushed ice to precipitate the product.

  • Collect the solid product by filtration, wash with cold deionized water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification a Combine Reactants: - this compound - Thiourea - Ethanol b Add Catalyst (optional): - Copper Silicate a->b c Reflux at 78 °C b->c d Monitor by TLC c->d e Cool to RT d->e f Filter (if catalyst used) e->f g Precipitate on Ice f->g h Filter & Wash g->h i Dry h->i j Recrystallize (optional) i->j

Caption: Experimental workflow for thiazole synthesis.

Synthesis of Quinoxaline Derivatives

Quinoxalines are an important class of nitrogen-containing heterocycles with a wide range of biological activities.[4] A common and effective method for their synthesis is the condensation of an α-haloketone with an o-phenylenediamine.[5][6] this compound can be utilized to prepare 2-(4-(phenylthio)phenyl)quinoxaline and its derivatives.

General Reaction Scheme:

G reactant1 This compound product 2-(4-(phenylthio)phenyl)quinoxaline reactant1->product reactant2 o-Phenylenediamine reactant2->product conditions Solvent, Catalyst (optional)

Caption: General scheme for quinoxaline synthesis.

Application Data: Synthesis of Substituted Quinoxalines

The following table presents data for the synthesis of various quinoxaline derivatives from substituted phenacyl bromides and o-phenylenediamines, demonstrating the feasibility of this reaction.[7]

Phenacyl Bromide Substituento-Phenylenediamine SubstituentSolventCatalystTime (h)Yield (%)Reference
HHTHFPyridine292[7]
4-BrHTHFPyridine2.590[7]
H4-NO₂THFPyridine388[7]
H4,5-di-ClTHFPyridine385[7]
Experimental Protocol: Synthesis of 2-(4-(phenylthio)phenyl)quinoxaline

This protocol is based on a general and efficient method for quinoxaline synthesis.[7]

Materials:

  • This compound

  • o-Phenylenediamine

  • Pyridine

  • Tetrahydrofuran (THF)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) in tetrahydrofuran (THF).

  • Add pyridine (1.2 mmol) to the solution and stir at room temperature.

  • Add a solution of this compound (1 mmol) in THF dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by TLC.

  • After completion, remove the solvent under reduced pressure.

  • To the residue, add deionized water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification a Dissolve o-Phenylenediamine in THF b Add Pyridine a->b c Add this compound solution b->c d Stir at RT for 2-3 h c->d e Monitor by TLC d->e f Remove Solvent e->f g Add Water & Extract f->g h Wash & Dry g->h i Concentrate h->i j Column Chromatography i->j

Caption: Experimental workflow for quinoxaline synthesis.

Synthesis of Pyrimidine Derivatives (General Considerations)

General Reaction Pathway:

G reactant1 This compound product Substituted 4-(4-(phenylthio)phenyl)pyrimidine reactant1->product reactant2 Amidine (R-C(=NH)NH2) reactant2->product conditions Base, Solvent, Heat

Caption: General pathway for pyrimidine synthesis.

Disclaimer: The provided protocols are intended as a guide and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols: 2-Bromo-1-(4-(phenylthio)phenyl)ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(4-(phenylthio)phenyl)ethanone is a versatile bifunctional molecule that serves as a key starting material in medicinal chemistry for the synthesis of a variety of heterocyclic compounds. Its α-bromo ketone moiety provides a reactive site for nucleophilic substitution, making it an excellent precursor for the construction of thiazole, imidazole, and other heterocyclic rings, which are prevalent scaffolds in numerous biologically active compounds. The presence of the phenylthio group offers opportunities for further structural modifications to modulate the physicochemical and pharmacological properties of the final compounds, such as lipophilicity and target-binding interactions.

These application notes provide an overview of the potential uses of this compound in the development of novel therapeutic agents, along with detailed experimental protocols for the synthesis and biological evaluation of its derivatives.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a building block for the synthesis of heterocyclic compounds with potential therapeutic activities. Based on the reactivity of analogous α-bromo ketones, its derivatives are expected to exhibit a range of biological effects, including:

  • Anticancer Activity: Thiazole derivatives synthesized from substituted 2-bromoacetophenones have been shown to exhibit cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key cellular processes such as cell proliferation and migration.

  • Antimicrobial Activity: The heterocyclic scaffolds derived from this starting material are known to be present in many antimicrobial agents. These compounds can be effective against a range of bacterial and fungal pathogens.

  • Enzyme Inhibition: The synthesized molecules can be designed to act as inhibitors of specific enzymes, such as kinases or proteases, which are implicated in various diseases. For instance, thiazole-based compounds have been investigated as acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in a research setting.

Protocol 1: Synthesis of a Thiazole Derivative

This protocol describes the synthesis of a 2,4-disubstituted thiazole derivative, a common scaffold in medicinal chemistry, using a Hantzsch-type thiazole synthesis.

Materials:

  • This compound

  • A substituted thioamide (e.g., 1-(4-n-propyl)piperazine thioamide)

  • n-propanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate with heating mantle

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • To a stirred solution of this compound (1.0 mmol) in n-propanol (10 mL) in a round-bottom flask, add the substituted thioamide (1.0 mmol).

  • Heat the reaction mixture at reflux (approximately 90-100 °C) for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Collect the precipitated product by vacuum filtration and wash it with a small amount of cold n-propanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure thiazole derivative.

  • Characterize the final product using appropriate analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy.

Protocol 2: Evaluation of In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the procedure for assessing the cytotoxic effects of the synthesized thiazole derivatives against a human cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

  • Synthesized thiazole derivative

  • Human cancer cell line (e.g., MCF-7)

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • CO2 incubator (37 °C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48 hours in a CO2 incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Evaluation of Antibacterial Activity (Broth Microdilution Method)

This protocol describes how to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains.

Materials:

  • Synthesized thiazole derivative

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator (37 °C)

  • Microplate reader

Procedure:

  • Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the bacterial suspension to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation

The following tables provide examples of how quantitative data from biological assays can be structured. The data presented here is for illustrative purposes and is based on results for analogous compounds found in the literature.

Table 1: Example of In Vitro Cytotoxicity Data (IC50 values in µM)

Compound IDCancer Cell LineIC50 (µM)Reference Compound (e.g., Doxorubicin) IC50 (µM)
Derivative 1MCF-7 (Breast)Hypothetical ValueKnown Value
Derivative 2A549 (Lung)Hypothetical ValueKnown Value
Derivative 3HCT116 (Colon)Hypothetical ValueKnown Value

Table 2: Example of Antibacterial Activity Data (MIC values in µg/mL)

Compound IDS. aureus (Gram-positive)E. coli (Gram-negative)Reference Antibiotic (e.g., Ciprofloxacin) MIC (µg/mL)
Derivative 1Hypothetical ValueHypothetical ValueKnown Value
Derivative 2Hypothetical ValueHypothetical ValueKnown Value
Derivative 3Hypothetical ValueHypothetical ValueKnown Value

Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and concepts.

G cluster_synthesis Synthetic Workflow A This compound C Hantzsch Thiazole Synthesis A->C B Thioamide B->C D Crude Thiazole Derivative C->D E Purification (Recrystallization) D->E F Pure Thiazole Derivative E->F

Caption: Synthetic workflow for a thiazole derivative.

G cluster_screening Biological Evaluation Workflow A Synthesized Thiazole Derivative B In Vitro Anticancer Screening (MTT Assay) A->B C In Vitro Antimicrobial Screening (MIC Assay) A->C D Determine IC50 Values B->D E Determine MIC Values C->E F Lead Compound Identification D->F E->F

Caption: Workflow for biological screening.

G cluster_pathway Hypothetical Signaling Pathway Inhibition A Growth Factor B Receptor Tyrosine Kinase A->B C PI3K/Akt Pathway B->C D RAS/MAPK Pathway B->D E Cell Proliferation & Survival C->E G Apoptosis C->G D->E D->G F Synthesized Thiazole Derivative F->C Inhibition F->D Inhibition

Caption: Hypothetical cancer cell signaling pathway inhibition.

Application Notes and Protocols for Nucleophilic Substitution Reactions with 2-Bromo-1-(4-(phenylthio)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for nucleophilic substitution reactions involving 2-Bromo-1-(4-(phenylthio)phenyl)ethanone. This versatile α-bromo ketone serves as a key intermediate in the synthesis of a variety of organic molecules, particularly heterocyclic compounds with potential applications in medicinal chemistry and materials science. The protocols outlined below are based on established methodologies for similar α-bromoacetophenones and are intended to serve as a guide for the synthesis of novel derivatives.

Introduction

This compound is a highly reactive electrophile due to the presence of the bromine atom on the carbon alpha to the carbonyl group. This structural feature makes it susceptible to attack by a wide range of nucleophiles, leading to the displacement of the bromide ion. These reactions are fundamental in synthetic organic chemistry for the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds. The resulting products, such as α-amino ketones, α-azido ketones, and thiazoles, are valuable scaffolds in the development of new therapeutic agents, including anti-inflammatory, antimicrobial, and anticancer drugs.[1][2][3]

General Workflow for Nucleophilic Substitution

The general workflow for the nucleophilic substitution reactions of this compound is depicted below. The process involves the reaction of the α-bromo ketone with a suitable nucleophile, typically in the presence of a solvent and, in some cases, a base or a catalyst. The reaction is usually followed by workup and purification to isolate the desired product.

workflow start Start reagents This compound + Nucleophile start->reagents 1. Prepare Reactants reaction Reaction in appropriate solvent reagents->reaction 2. Initiate Reaction workup Aqueous Workup & Extraction reaction->workup 3. Quench & Isolate purification Purification (e.g., Crystallization, Chromatography) workup->purification 4. Purify product Characterized Product purification->product 5. Analyze end End product->end

Caption: General experimental workflow for nucleophilic substitution.

Protocols for Nucleophilic Substitution Reactions

The following are detailed protocols for the reaction of this compound with various classes of nucleophiles.

Synthesis of α-Amino Ketones via Reaction with Amines

The reaction of this compound with primary or secondary amines yields the corresponding α-amino ketones, which are important precursors for many biologically active molecules.[4][5]

Protocol:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol, acetonitrile, or tetrahydrofuran (THF).

  • Add the desired primary or secondary amine (2.2 eq) to the solution. The excess amine also acts as a base to neutralize the HBr formed during the reaction. Alternatively, one equivalent of the amine and one equivalent of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) can be used.

  • Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by crystallization to obtain the desired α-amino ketone.

Representative Data for Analogous Reactions:

NucleophileSolventTemperature (°C)Time (h)Yield (%)
Primary AmineEthanolRT475-90
Secondary AmineAcetonitrileRT670-85
AnilineTHF501260-80
Hantzsch Thiazole Synthesis with Thioamides and Thiourea

The Hantzsch thiazole synthesis is a classic and efficient method for the preparation of thiazole derivatives.[6][7][8] It involves the reaction of an α-halo ketone with a thioamide or thiourea.

Protocol:

  • Dissolve this compound (1.0 eq) and the thioamide or thiourea (1.1 eq) in a suitable solvent, typically ethanol or propanol.[9]

  • Reflux the reaction mixture for 2-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the solution under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure thiazole derivative. In some cases, the addition of a base like pyridine after the initial reflux period can improve yields.[9]

Representative Data for Analogous Reactions:

NucleophileSolventTemperature (°C)Time (h)Yield (%)
ThioureaEthanolReflux385-95
ThioacetamideEthanolReflux480-90
Substituted ThioamidesPropanolReflux570-85

Reaction Pathway:

hantzsch start This compound + Thioamide/Thiourea intermediate Nucleophilic Attack (S on α-carbon) start->intermediate cyclization Intramolecular Cyclization intermediate->cyclization dehydration Dehydration cyclization->dehydration product Thiazole Derivative dehydration->product

Caption: Hantzsch thiazole synthesis pathway.

Synthesis of α-Hydrazinyl Ketones with Hydrazine

The reaction with hydrazine or its derivatives can lead to the formation of α-hydrazinyl ketones, which are precursors for various heterocyclic systems.[10][11]

Protocol:

  • Dissolve this compound (1.0 eq) in ethanol or a similar protic solvent.

  • Cool the solution in an ice bath and add hydrazine hydrate (1.2 eq) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the crude α-hydrazinyl ketone.

  • Further purification can be achieved by recrystallization.

Representative Data for Analogous Reactions:

NucleophileSolventTemperature (°C)Time (h)Yield (%)
Hydrazine HydrateEthanol0 to RT670-85
PhenylhydrazineEthanolRT865-80
Synthesis of α-Azido Ketones with Sodium Azide

The substitution reaction with sodium azide provides a convenient route to α-azido ketones, which are versatile intermediates for the synthesis of triazoles and other nitrogen-containing heterocycles.[12][13][14][15]

Protocol:

  • Dissolve this compound (1.0 eq) in a mixture of acetone and water or in dimethylformamide (DMF).

  • Add sodium azide (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 3-6 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, pour the mixture into a large volume of cold water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the α-azido ketone, which can be used in the next step without further purification or can be purified by column chromatography.

Representative Data for Analogous Reactions:

NucleophileSolventTemperature (°C)Time (h)Yield (%)
Sodium AzideAcetone/WaterRT4>90
Sodium AzideDMFRT3>90

Applications in Drug Development

The products derived from nucleophilic substitution reactions of this compound are of significant interest in drug discovery and development.

  • Thiazole Derivatives: Thiazole-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[16] The synthesis of novel thiazole derivatives from the title compound can lead to the discovery of new therapeutic agents.

  • α-Amino Ketones: These compounds are key building blocks for the synthesis of various pharmaceuticals, including protease inhibitors and other enzyme-targeted drugs.

  • Triazoles from α-Azido Ketones: Through "click" chemistry (azide-alkyne cycloaddition), α-azido ketones can be converted into 1,2,3-triazoles, a class of compounds with diverse pharmacological activities.[14]

The logical relationship for the utility of these reactions in drug development is outlined below.

drug_development start This compound reaction Nucleophilic Substitution (with various nucleophiles) start->reaction products Diverse Chemical Scaffolds (Thiazoles, Amino Ketones, Azido Ketones) reaction->products screening Biological Screening (Antimicrobial, Anticancer, etc.) products->screening lead Lead Compound Identification screening->lead development Drug Development Pipeline lead->development

Caption: Role in the drug discovery process.

These protocols and application notes should serve as a valuable resource for researchers engaged in the synthesis of novel organic compounds with potential therapeutic applications. As with all chemical reactions, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

Application Notes and Protocols: 2-Bromo-1-(4-(phenylthio)phenyl)ethanone as a Key Intermediate in the Development of Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(4-(phenylthio)phenyl)ethanone is a versatile bifunctional molecule serving as a crucial intermediate in the synthesis of various heterocyclic compounds with significant pharmaceutical potential. Its α-bromoketone moiety provides a reactive site for nucleophilic substitution and cyclization reactions, making it an ideal precursor for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of 2-amino-4-(4-(phenylthio)phenyl)thiazole, a scaffold known to exhibit promising antifungal activity.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of the intermediate is presented in the table below.

PropertyValue
CAS Number 28179-34-2
Molecular Formula C₁₄H₁₁BrOS
Molecular Weight 307.21 g/mol
Appearance Off-white to yellow crystalline solid
Solubility Soluble in ethanol, DMF, and other common organic solvents
Storage Store in a cool, dry, and well-ventilated area away from incompatible substances.

Safety Precautions: this compound is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood.

Application: Synthesis of 2-amino-4-(4-(phenylthio)phenyl)thiazole

The primary application of this compound in pharmaceutical development is as a key building block in the Hantzsch thiazole synthesis. This reaction allows for the efficient, one-pot synthesis of 2-aminothiazole derivatives, which are known to possess a wide range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties. The phenylthio moiety in the target compound can be further functionalized to modulate its pharmacokinetic and pharmacodynamic properties.

The workflow for the synthesis and evaluation of 2-amino-4-(4-(phenylthio)phenyl)thiazole is depicted in the following diagram:

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Intermediate This compound Product 2-amino-4-(4-(phenylthio)phenyl)thiazole Intermediate->Product Hantzsch Thiazole Synthesis Reagent Thiourea Reagent->Product Screening Antifungal Activity Screening Product->Screening Mechanism Mechanism of Action Studies Screening->Mechanism

Caption: Synthetic workflow from intermediate to biological evaluation.

Experimental Protocol: Hantzsch Thiazole Synthesis of 2-amino-4-(4-(phenylthio)phenyl)thiazole

This protocol describes a general method for the synthesis of 2-amino-4-(4-(phenylthio)phenyl)thiazole from this compound and thiourea.

Materials:

  • This compound

  • Thiourea

  • Ethanol (absolute)

  • Triethylamine (optional, as a base)

  • Deionized water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.

  • Add thiourea (1.1 eq) to the solution.

  • If desired, add a catalytic amount of a non-nucleophilic base like triethylamine (0.1 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water to precipitate the product.

  • Collect the solid product by vacuum

Application Note: A Detailed Protocol for the Synthesis of Novel Thioethers via Alkylation of Thiols with 2-Bromo-1-(4-(phenylthio)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive experimental protocol for the S-alkylation of thiols using the α-bromo ketone, 2-Bromo-1-(4-(phenylthio)phenyl)ethanone. This reaction is a fundamental method for the formation of carbon-sulfur bonds, yielding β-keto thioethers which are valuable intermediates in medicinal chemistry and materials science. The protocol details the necessary reagents, reaction conditions, and purification methods to obtain high-purity products. Additionally, this note includes a representative data table and workflow diagrams to facilitate experimental planning and execution.

Introduction

The alkylation of thiols is a cornerstone of synthetic organic chemistry, enabling the formation of thioethers (sulfides), a functional group present in numerous biologically active molecules and functional materials. The reaction between a thiol and an alkyl halide, particularly an α-halo ketone, is a robust and widely utilized method for constructing C-S bonds. α-Halo ketones, such as this compound, are excellent electrophiles due to the electron-withdrawing nature of the adjacent carbonyl group, which activates the carbon-halogen bond towards nucleophilic substitution. This application note describes a detailed procedure for the alkylation of a representative thiol with this compound, a versatile building block in organic synthesis. The resulting β-keto thioethers can serve as precursors to a variety of heterocyclic compounds and other complex molecular architectures.

Chemical Reaction Pathway

The fundamental reaction involves the deprotonation of a thiol (R-SH) by a suitable base to generate a highly nucleophilic thiolate anion (R-S⁻). This thiolate then undergoes a nucleophilic substitution reaction (SN2) with this compound, displacing the bromide ion to form the corresponding thioether product.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Thiol Thiol (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate Deprotonation AlphaBromoKetone This compound Thioether β-Keto Thioether AlphaBromoKetone->Thioether Base Base (e.g., K₂CO₃) Base->Thiolate Thiolate->Thioether SN2 Attack Salt Salt (e.g., KBr) ProtonatedBase Protonated Base

Caption: General reaction pathway for the alkylation of a thiol.

Experimental Protocol

This protocol describes a general procedure for the reaction of a thiol with this compound. The specific thiol and reaction scale may require minor optimization of the conditions.

Materials and Reagents:

  • This compound

  • Selected Thiol (e.g., Thiophenol, Benzyl mercaptan, Ethanethiol)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone or Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and developing chamber

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Addition of Reagents: Add anhydrous acetone or acetonitrile as the solvent. To this solution, add the selected thiol (1.1 eq) followed by anhydrous potassium carbonate (1.5 eq).

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours, or heat to reflux (typically 50-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in dichloromethane (DCM). Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure thioether product.

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table presents representative data for the alkylation of various thiols with this compound. (Note: This data is illustrative and may not represent actual experimental results).

EntryThiolProductReaction Time (h)Yield (%)
1Thiophenol1-(4-(phenylthio)phenyl)-2-(phenylthio)ethanone392
2Benzyl mercaptan2-(benzylthio)-1-(4-(phenylthio)phenyl)ethanone488
3Ethanethiol2-(ethylthio)-1-(4-(phenylthio)phenyl)ethanone2.595
44-methoxythiophenol2-((4-methoxyphenyl)thio)-1-(4-(phenylthio)phenyl)ethanone3.590

Experimental Workflow

The following diagram illustrates the key steps in the experimental procedure.

G A Reaction Setup (Inert Atmosphere) B Add Reactants (α-Bromo Ketone, Thiol, Base) and Solvent A->B C Stir at RT or Reflux (Monitor by TLC) B->C D Work-up (Filtration, Extraction, Washing) C->D E Drying and Concentration (Anhydrous MgSO₄, Rotary Evaporation) D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G

Caption: Step-by-step experimental workflow diagram.

Safety Precautions

  • This compound is a lachrymator and should be handled in a well-ventilated fume hood.

  • Thiols are known for their strong, unpleasant odors and should also be handled in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Exercise caution when heating flammable organic solvents.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of β-keto thioethers through the alkylation of thiols with this compound. This procedure is broadly applicable to a range of thiols and serves as a valuable tool for researchers in organic synthesis, medicinal chemistry, and drug discovery. The resulting thioether products can be further elaborated to access a diverse array of complex molecules with potential biological or material applications.

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Bromo-1-(4-(phenylthio)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Bromo-1-(4-(phenylthio)phenyl)ethanone. This analytical procedure is designed for researchers, scientists, and drug development professionals requiring a reliable method for purity assessment, stability studies, and quality control of this compound. The method utilizes a C18 stationary phase with a simple isocratic mobile phase, offering excellent resolution and sensitivity with UV detection.

Introduction

This compound is a chemical intermediate of interest in synthetic and medicinal chemistry. Its purity and accurate quantification are crucial for ensuring the quality and consistency of downstream products in the drug development pipeline. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds. This document provides a detailed protocol for an isocratic RP-HPLC method developed for the analysis of this compound.

Experimental

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: HPLC grade phosphoric acid.

  • Reference Standard: this compound, >98% purity.

A summary of the optimized HPLC conditions is presented in Table 1. These conditions were selected to provide a good peak shape and a reasonable retention time for the analyte.

Table 1: Optimized HPLC Method Parameters

ParameterCondition
Stationary PhaseC18, 150 mm x 4.6 mm, 5 µm
Mobile PhaseAcetonitrile : Water (70:30, v/v) with 0.1% Phosphoric Acid
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength254 nm
Run Time10 minutes
  • Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 700 mL of acetonitrile with 300 mL of HPLC grade water. Add 1.0 mL of phosphoric acid and sonicate for 15 minutes to degas.

  • Standard Solution Preparation (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Solution Preparation: Prepare sample solutions by accurately weighing the material containing the analyte and dissolving it in the mobile phase to achieve a target concentration within the linear range of the method (e.g., 50-150 µg/mL).

Detailed Protocol

  • System Preparation:

    • Set up the HPLC system according to the parameters in Table 1.

    • Purge the pump with the mobile phase to remove any air bubbles.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Inject the standard solution (100 µg/mL) five times.

    • Verify that the system suitability parameters meet the acceptance criteria listed in Table 2.

  • Calibration Curve:

    • Prepare a series of calibration standards from the standard stock solution at concentrations ranging from 10 µg/mL to 200 µg/mL.

    • Inject each calibration standard in triplicate.

    • Plot the peak area versus the concentration and perform a linear regression to determine the coefficient of determination (R²).

  • Sample Analysis:

    • Inject the prepared sample solutions.

    • The peak area of the analyte in the sample chromatogram is used to calculate the concentration based on the calibration curve.

Results and Data Presentation

The developed method was validated for its system suitability, linearity, precision, and accuracy.

The system suitability was assessed to ensure the performance of the chromatographic system. The results are summarized in Table 2.

Table 2: System Suitability Results

ParameterAcceptance CriteriaObserved Value
Retention Time (min)Report~ 4.5
Tailing Factor (T)≤ 2.01.2
Theoretical Plates (N)≥ 20006500
%RSD of Peak Area≤ 2.0%0.8%

The linearity of the method was evaluated over the concentration range of 10-200 µg/mL. The results are presented in Table 3.

Table 3: Linearity Data

ParameterResult
Linear Range (µg/mL)10 - 200
Regression Equationy = 45872x - 1254
Coefficient of Determination (R²)≥ 0.999

The precision of the method was determined by analyzing six replicate preparations of the standard solution at 100 µg/mL. The results are shown in Table 4.

Table 4: Precision Data

Parameter% Relative Standard Deviation (%RSD)
Peak Area0.9%

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Table 5: Sensitivity Data

ParameterValue (µg/mL)
LOD0.5
LOQ1.5

Workflow Diagram

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage A Mobile Phase Preparation C HPLC System Setup & Equilibration A->C B Standard & Sample Solution Preparation D System Suitability Test (SST) B->D E Calibration Curve Generation B->E F Sample Injection & Analysis B->F C->D D->E E->F G Data Acquisition F->G H Peak Integration & Quantification G->H I Report Generation H->I

Caption: General workflow for the HPLC analysis of this compound.

Conclusion

The described RP-HPLC method is demonstrated to be suitable for the quantitative analysis of this compound. The method is specific, linear, precise, and accurate over the specified concentration range. This application note provides a comprehensive protocol that can be readily implemented in a quality control or research laboratory setting for the routine analysis of this compound.

Application Notes and Protocols: Leveraging 2-Bromo-1-(4-(phenylthio)phenyl)ethanone in the Synthesis of Novel Protein Degrader Building Blocks

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, with Proteolysis Targeting Chimeras (PROTACs) at the forefront of this innovation. The modular nature of PROTACs necessitates a diverse toolbox of chemical building blocks to systematically explore the structure-activity relationships that govern their efficacy. This document outlines the potential application of 2-Bromo-1-(4-(phenylthio)phenyl)ethanone as a versatile precursor for the synthesis of novel building blocks for protein degraders. While not a component of widely-published VHL or Cereblon E3 ligase ligands, its reactive α-bromoketone moiety presents a valuable handle for the introduction of a phenylthio-substituted phenacyl group into PROTAC structures. This can be leveraged to create novel linkers or warhead modifications, potentially influencing ternary complex formation, physicochemical properties, and overall degrader performance. Herein, we provide a detailed, albeit proposed, experimental protocol for the derivatization of this building block and discuss its potential impact on the design of next-generation protein degraders.

Introduction to Protein Degrader Building Blocks

Protein degraders, such as PROTACs, are heterobifunctional molecules that consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The rational design and synthesis of these components, often referred to as "building blocks," are critical for the development of effective and selective degraders. The linker, in particular, plays a crucial role in dictating the orientation of the POI and E3 ligase, which is a key determinant of successful ubiquitination and subsequent degradation.[1][2] The introduction of varied chemical functionalities into the linker can significantly impact a PROTAC's potency, selectivity, and pharmacokinetic properties.

Proposed Role of this compound

This compound is an α-bromoketone, a class of compounds known for their utility as versatile intermediates in organic synthesis due to the presence of two electrophilic sites.[3][4] The primary application of this building block in the context of protein degraders is proposed to be the alkylation of nucleophiles, such as amines, to introduce a unique phenylthio-substituted phenacyl moiety. This can be strategically employed in the synthesis of novel linkers or for the modification of POI ligands.

The phenylthio group offers several potential advantages:

  • Modulation of Physicochemical Properties: The sulfur atom and the additional phenyl ring can influence the solubility, lipophilicity, and metabolic stability of the resulting PROTAC.

  • Introduction of a Potential Interaction Site: The phenylthio moiety could engage in non-covalent interactions (e.g., π-stacking, hydrophobic interactions) with the POI or the E3 ligase, potentially stabilizing the ternary complex.

  • Vector for Further Functionalization: The phenyl ring of the phenylthio group can be further substituted to introduce additional chemical diversity.

Below is a proposed workflow for incorporating this building block.

G cluster_0 Building Block Preparation cluster_1 Synthesis of Derivatized Linker cluster_2 PROTAC Assembly start This compound reaction Nucleophilic Substitution (SN2) start->reaction linker Amine-terminated Linker Precursor (e.g., N-Boc-ethylenediamine) linker->reaction product Derivatized Linker Building Block reaction->product deprotection Boc Deprotection product->deprotection coupling1 Couple to POI Ligand deprotection->coupling1 coupling2 Couple to E3 Ligase Ligand coupling1->coupling2 protac Final PROTAC Molecule coupling2->protac

Proposed workflow for utilizing this compound.

Experimental Protocols

This section provides a detailed, proposed protocol for the synthesis of a derivatized linker using this compound. This protocol is based on well-established reactions of α-bromoketones with primary amines.[5][6]

Synthesis of a Phenylthio-Phenacyl Derivatized Linker

This protocol describes the reaction of this compound with N-Boc-ethylenediamine to yield a protected, derivatized linker.

Materials:

  • This compound

  • N-Boc-ethylenediamine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dipotassium carbonate (K₂CO₃)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-Boc-ethylenediamine (1.2 equivalents) in anhydrous DMF, add dipotassium carbonate (2.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the desired Boc-protected derivatized linker.

G cluster_0 Reaction Scheme r1 This compound plus1 + r2 N-Boc-ethylenediamine arrow K₂CO₃, DMF RT, 12-16h r2->arrow p1 Boc-protected Derivatized Linker arrow->p1

Proposed reaction scheme for linker derivatization.

Data Presentation

The following table summarizes expected outcomes for the proposed synthesis based on typical yields for similar SN2 reactions involving α-bromoketones and primary amines. Actual yields may vary depending on specific reaction conditions and purification efficiency.

Reactant 1Reactant 2ProductSolventBaseTemperatureTime (h)Typical Yield (%)
This compoundN-Boc-ethylenediamineBoc-protected derivatized linkerDMFK₂CO₃Room Temp.12-1660-80
This compoundAmine-PEG₂-linkerPhenylthio-phenacyl-PEG₂-linkerACNDIPEARoom Temp.12-1655-75
This compound4-aminopiperidine-1-carboxylateDerivatized piperidine building blockTHFEt₃NRoom Temp.12-1665-85

Signaling Pathways and Logical Relationships in PROTAC Action

The synthesized building block would be incorporated into a PROTAC, which functions by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).

G POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Proteasome 26S Proteasome POI->Proteasome recruitment PROTAC PROTAC (with novel building block) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb E2 E2-Ub E2->Ternary Ub Ubiquitin Ub->E2 PolyUb->POI tags Degradation POI Degradation Proteasome->Degradation AAs Amino Acids Degradation->AAs

Mechanism of action for a PROTAC incorporating the novel building block.

Conclusion

This compound represents a promising, yet underexplored, building block for the synthesis of novel components for protein degraders. Its straightforward reactivity with amine nucleophiles allows for the facile incorporation of a phenylthio-phenacyl moiety, which can be used to tune the properties of PROTAC linkers and other components. The protocols and concepts presented here provide a foundation for researchers to explore the potential of this and similar building blocks in the design of next-generation targeted protein degraders. The systematic exploration of such novel chemical matter is essential for advancing the field of targeted protein degradation and developing new therapeutics.

References

Application Notes and Protocols: Synthesis of Novel Thiazole-Based Azo Dyes from 2-Bromo-1-(4-(phenylthio)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the synthesis of novel colorants using 2-Bromo-1-(4-(phenylthio)phenyl)ethanone as a key starting material. The synthetic strategy focuses on the well-established Hantzsch thiazole synthesis, followed by diazotization and azo coupling to yield a versatile range of thiazole-based azo dyes. These dyes are of significant interest due to their potential applications in various fields, including textile dyeing, organic electronics, and as biological stains or probes. The protocols provided herein are designed to be clear, concise, and reproducible for researchers in dye chemistry and materials science.

Chemistry Overview

The overall synthetic pathway involves a two-step process:

  • Hantzsch Thiazole Synthesis: Reaction of this compound with thiourea to form the intermediate, 2-amino-4-(4-(phenylthio)phenyl)thiazole. This reaction proceeds via a condensation mechanism to create the thiazole heterocyclic core.

  • Azo Dye Formation: The synthesized aminothiazole is then diazotized using sodium nitrite in an acidic medium to form a diazonium salt. This reactive intermediate is subsequently coupled with a suitable aromatic coupling agent (e.g., β-naphthol, N,N-dimethylaniline) to produce the final azo dye.

Experimental Protocols

Protocol 1: Synthesis of 2-amino-4-(4-(phenylthio)phenyl)thiazole (Intermediate)

This protocol details the Hantzsch thiazole synthesis to create the key aminothiazole intermediate.

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Sodium bicarbonate

  • Distilled water

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Beakers and graduated cylinders

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (0.01 mol) and thiourea (0.012 mol) in 100 mL of ethanol.

  • Stir the mixture at room temperature for 15 minutes to ensure complete dissolution.

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Slowly neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • The product will precipitate out of the solution. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold distilled water (3 x 50 mL).

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-4-(4-(phenylthio)phenyl)thiazole.

  • Dry the purified product in a vacuum oven at 60°C.

  • Characterize the product by melting point, FT-IR, and 1H NMR spectroscopy.

Protocol 2: Synthesis of a Thiazole-Based Azo Dye (Example: Coupling with β-Naphthol)

This protocol describes the diazotization of the aminothiazole intermediate and its subsequent coupling with β-naphthol to produce a vibrant azo dye.

Materials:

  • 2-amino-4-(4-(phenylthio)phenyl)thiazole

  • Sodium nitrite (NaNO2)

  • Concentrated hydrochloric acid (HCl)

  • β-Naphthol

  • Sodium hydroxide (NaOH)

  • Sodium acetate

  • Distilled water

  • Ice

Equipment:

  • Beakers

  • Magnetic stirrer

  • Büchner funnel and filter paper

  • pH meter or pH paper

Procedure:

  • Diazotization:

    • In a 250 mL beaker, dissolve 2-amino-4-(4-(phenylthio)phenyl)thiazole (0.01 mol) in a mixture of concentrated HCl (5 mL) and water (20 mL) with cooling in an ice bath to 0-5°C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (0.012 mol in 10 mL of water) dropwise to the thiazole solution, keeping the temperature below 5°C.

    • Stir the mixture for 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.

  • Coupling Reaction:

    • In a separate 500 mL beaker, dissolve β-naphthol (0.01 mol) in 100 mL of 10% aqueous sodium hydroxide solution and cool to 0-5°C in an ice bath.

    • Slowly add the cold diazonium salt solution to the cold β-naphthol solution with vigorous stirring.

    • Maintain the temperature below 5°C throughout the addition.

    • A colored precipitate will form immediately.

    • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete coupling.

    • Acidify the reaction mixture to a pH of 5-6 with dilute acetic acid.

  • Isolation and Purification:

    • Collect the precipitated dye by vacuum filtration.

    • Wash the dye thoroughly with cold water until the filtrate is neutral.

    • Dry the crude dye in an oven at 70°C.

    • Recrystallize the dye from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure product.

    • Characterize the final dye by its melting point, UV-Vis spectroscopy, and FT-IR.

Data Presentation

The following tables summarize representative quantitative data for thiazole-based azo dyes synthesized from α-bromoacetophenone precursors. This data is provided for comparative purposes.

Table 1: Physicochemical Properties of a Representative Thiazole Azo Dye

PropertyValue
Molecular FormulaC24H15N3OS2
Molecular Weight425.53 g/mol
ColorDeep Red
Melting Point>250 °C
Yield85-90%

Table 2: Spectroscopic Data of a Representative Thiazole Azo Dye

Spectroscopic TechniqueCharacteristic Peaks/Values
UV-Vis (λmax in DMF)495 nm
Molar Extinction Coefficient (ε)35,000 L mol-1 cm-1
FT-IR (KBr, cm-1)3430 (-OH), 1620 (-N=N-), 1580 (C=N), 1250 (C-O)

Table 3: Fastness Properties of a Representative Thiazole Azo Dye on Polyester Fabric

Fastness TestRating (1-5 Scale)
Light Fastness4-5
Wash Fastness5
Rubbing Fastness (Dry)5
Rubbing Fastness (Wet)4-5

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Azo Dye Formation A This compound D Reflux A->D B Thiourea B->D C Ethanol (Solvent) C->D E 2-amino-4-(4-(phenylthio)phenyl)thiazole D->E F Diazotization (NaNO2, HCl, 0-5°C) E->F G Diazonium Salt F->G I Azo Coupling (NaOH, 0-5°C) G->I H Coupling Agent (e.g., β-Naphthol) H->I J Novel Thiazole Azo Dye I->J Logical_Relationship Start Starting Material This compound Process1 Hantzsch Thiazole Synthesis Start->Process1 Intermediate Key Intermediate 2-amino-4-(4-(phenylthio)phenyl)thiazole Process2 Diazotization & Azo Coupling Intermediate->Process2 Process1->Intermediate FinalProduct Novel Colorant Thiazole Azo Dye Process2->FinalProduct

Application Notes and Protocols: One-Pot Synthesis Strategies for Bioactive Scaffolds from 2-Bromo-1-(4-(phenylthio)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Bromo-1-(4-(phenylthio)phenyl)ethanone is a versatile α-haloketone intermediate, pivotal in the synthesis of various heterocyclic compounds with significant biological activities. Its dual reactive centers, the electrophilic carbonyl carbon and the carbon bearing the bromine atom, make it an ideal substrate for cyclization reactions. One-pot syntheses involving this building block are of particular interest as they offer increased efficiency, reduced waste, and simplified purification processes, aligning with the principles of green chemistry. This document outlines detailed protocols for the one-pot synthesis of thiazole derivatives, a class of compounds renowned for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Core Application: One-Pot Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring. It involves the reaction of an α-haloketone with a thioamide-containing reactant, most commonly thiourea or a substituted thiourea. The one-pot variation of this reaction, starting directly from the ketone, is a highly efficient approach.

One-Pot Synthesis of 2-Amino-4-(4-(phenylthio)phenyl)thiazole

This protocol details a one-pot, two-step synthesis of 2-amino-4-(4-(phenylthio)phenyl)thiazole, a key scaffold for further functionalization in drug discovery programs. The synthesis involves the in-situ α-bromination of 1-(4-(phenylthio)phenyl)ethanone followed by cyclization with thiourea.

Reaction Scheme:

Quantitative Data Summary

The following table summarizes typical quantitative data for the one-pot Hantzsch thiazole synthesis based on analogous reactions reported in the literature. These values can serve as a benchmark for optimizing the synthesis of 2-amino-4-(4-(phenylthio)phenyl)thiazole.

EntryReactant 1Reactant 2Catalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
1Substituted Phenacyl BromideThioureaCopper Silicate (10 mol%)Ethanol781-285-95[1]
2Aromatic Methyl KetoneThioureaCuBr₂1,4-Dioxane1001278-90[2]
3Substituted Phenacyl BromideThioureaNoneTHFRT1-385-95[3]
4α-HaloketoneThioureaNone (Solvent-free)NoneRT0.0590-95[4]

Experimental Protocols

Protocol 1: Copper-Catalyzed One-Pot Synthesis of 2-Amino-4-(4-(phenylthio)phenyl)thiazole

This protocol is adapted from a method utilizing a reusable heterogeneous catalyst, offering an environmentally benign approach.[1]

Materials:

  • 1-(4-(phenylthio)phenyl)ethanone

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Thiourea

  • Copper Silicate catalyst (10 mol%)

  • Ethanol

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Standard glassware for workup and purification

Procedure:

  • To a 100 mL round bottom flask, add 1-(4-(phenylthio)phenyl)ethanone (1 mmol, 228.3 mg).

  • Add ethanol (20 mL) and N-Bromosuccinimide (1.1 mmol, 195.8 mg).

  • Stir the mixture at room temperature for 1-2 hours until TLC analysis indicates the complete consumption of the starting ketone.

  • To the reaction mixture, add thiourea (1.2 mmol, 91.3 mg) and copper silicate catalyst (10 mol%).

  • Fit the flask with a reflux condenser and heat the reaction mixture to 78 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mixture as the mobile phase. The reaction is typically complete within 1-2 hours.

  • Upon completion, cool the reaction mixture to room temperature and filter to recover the catalyst. The catalyst can be washed with ethanol, dried, and reused.

  • Pour the filtrate over crushed ice to precipitate the crude product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from hot ethanol to obtain pure 2-amino-4-(4-(phenylthio)phenyl)thiazole.

Protocol 2: Catalyst-Free One-Pot Synthesis of 2-Amino-4-(4-(phenylthio)phenyl)thiazole in THF

This protocol provides a simple and efficient method for the synthesis at room temperature without the need for a catalyst.[3]

Materials:

  • This compound

  • Thiourea

  • Tetrahydrofuran (THF)

  • Round bottom flask

  • Magnetic stirrer

  • Standard glassware for workup

Procedure:

  • In a 50 mL round bottom flask, dissolve this compound (1 mmol, 307.2 mg) in tetrahydrofuran (15 mL).

  • Add thiourea (1.2 mmol, 91.3 mg) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC. The reaction is generally complete within 1-3 hours.

  • After completion, pour the reaction mixture into ice-cold water (50 mL).

  • The product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration, wash with water, and dry under vacuum to yield the pure product. Further purification by recrystallization from ethanol can be performed if necessary.

Visualizations

Diagram 1: One-Pot Hantzsch Thiazole Synthesis Workflow

OnePot_Hantzsch_Workflow start Start reactants 1-(4-(phenylthio)phenyl)ethanone + Brominating Agent start->reactants in_situ_formation In situ formation of This compound reactants->in_situ_formation Step 1 add_thiourea Add Thiourea & Catalyst (optional) in_situ_formation->add_thiourea cyclization Cyclization Reaction (Reflux or RT) add_thiourea->cyclization Step 2 workup Workup (Filtration, Precipitation) cyclization->workup product Purified Product: 2-Amino-4-(4-(phenylthio)phenyl)thiazole workup->product

Caption: Workflow for the one-pot synthesis of 2-amino-4-(4-(phenylthio)phenyl)thiazole.

Diagram 2: Signaling Pathway of Hantzsch Thiazole Synthesis

Hantzsch_Mechanism alpha_haloketone This compound intermediate1 S-alkylation Intermediate alpha_haloketone->intermediate1 thiourea Thiourea thiourea->intermediate1 intermediate2 Cyclization via Nucleophilic Attack intermediate1->intermediate2 Intramolecular cyclization dehydration Dehydration intermediate2->dehydration product 2-Amino-4-(4-(phenylthio)phenyl)thiazole dehydration->product

Caption: Plausible mechanism for the Hantzsch thiazole synthesis.

Conclusion

The one-pot synthesis of thiazole derivatives from this compound represents a highly efficient and atom-economical strategy for accessing medicinally relevant scaffolds. The protocols provided herein offer researchers versatile and robust methods that can be readily adapted and optimized for their specific drug discovery and development needs. The use of environmentally benign conditions and reusable catalysts further enhances the appeal of these synthetic routes.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Bromo-1-(4-(phenylthio)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 2-Bromo-1-(4-(phenylthio)phenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable advice for obtaining this valuable synthetic intermediate in high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter after synthesizing this compound?

A1: The most common impurities include unreacted starting material (1-(4-(phenylthio)phenyl)ethanone), the dibrominated byproduct (2,2-dibromo-1-(4-(phenylthio)phenyl)ethanone), and potentially products from bromination on the aromatic ring, especially if the reaction conditions are not carefully controlled.[1]

Q2: Which purification methods are most effective for this compound?

A2: The two most common and effective purification methods are recrystallization and flash column chromatography. The choice between them depends on the impurity profile and the scale of your reaction.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is the most convenient method to monitor the purification process. By spotting the crude mixture and the collected fractions, you can identify which fractions contain the pure product. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be determined beforehand to achieve good separation of the product from impurities.[2]

Q4: Is this compound stable under normal purification conditions?

A4: α-Bromoketones can be sensitive to certain conditions. They can be lachrymatory and may degrade upon prolonged exposure to silica gel or highly polar solvents.[3] It is advisable to perform purification steps promptly and to use deactivated silica gel if decomposition is observed.

Q5: What are the CAS number and molecular formula for this compound?

A5: The CAS number for this compound is 28179-34-2, and its molecular formula is C14H11BrOS. A closely related compound, 2-Bromo-1-(4-(methylthio)phenyl)ethanone, has the CAS number 42445-46-5.[4][5][6]

Troubleshooting Guide

This guide addresses specific problems that may arise during the purification of this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Product and starting material have very similar Rf values on TLC. The polarity of the starting material and the monobrominated product are very close.- Try a less polar solvent system for chromatography (e.g., increase the hexane to ethyl acetate ratio). - Consider using a different adsorbent like alumina. - If the product is crystalline, recrystallization may be a more effective method.[3]
Product "oils out" during recrystallization. The solvent is not ideal, or the solution is cooling too quickly. The presence of impurities can also prevent crystallization.- Ensure you are using a suitable solvent or solvent mixture (see table below). - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure product if available.
Product streaks on the TLC plate or degrades on the column. The compound may be unstable on silica gel. α-Bromoketones can be acid-sensitive.- Deactivate the silica gel by treating it with a small amount of a base like triethylamine mixed in the eluent. - Minimize the time the compound spends on the column by running the chromatography as quickly as possible. - Consider using an alternative stationary phase like neutral alumina.[3]
Multiple spots are observed on TLC even after purification. This could indicate the presence of isomers or decomposition of the product.- Characterize the fractions using NMR or Mass Spectrometry to identify the components. - If decomposition is suspected, handle the compound at lower temperatures and avoid prolonged storage in solution.
Low recovery of the product after column chromatography. - The compound may have a high affinity for the stationary phase. - The fractions containing the product may be too dilute to detect easily.- Gradually increase the polarity of the eluting solvent to ensure all the product is eluted. - Concentrate the fractions you expect to contain the product before running a TLC.[3]

Quantitative Data Presentation

The following tables provide recommended starting conditions for the purification of this compound. Optimization may be required based on the specific impurity profile of your reaction mixture.

Table 1: Recommended Solvent Systems for Column Chromatography

AdsorbentEluent System (v/v)Application Notes
Silica GelHexane / Ethyl Acetate (9:1 to 4:1)A good starting point for most separations. Adjust the ratio based on TLC results to achieve an Rf of ~0.3 for the product.[2]
Silica GelHexane / Dichloromethane (gradient)Can provide good separation if the polarity difference between impurities is small.
Silica GelChloroform / Hexane (1:1)Has been used for the purification of other α-bromoketones.[7]

Table 2: Recommended Solvents for Recrystallization

Solvent/MixtureApplication Notes
EthanolA common choice for recrystallizing α-bromoketones.[8]
MethanolCan be effective, especially for washing crude solid product to remove excess bromine.[8]
Hexane / AcetoneA versatile mixture that can be effective if a single solvent is not suitable.[9]
Hexane / Diethyl EtherUseful for compounds that are highly soluble in ether. Hexane is added as the anti-solvent.[9]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and should be adapted based on TLC analysis of the crude reaction mixture.

  • TLC Analysis: Determine an appropriate solvent system by TLC. The ideal system will show good separation between the product and impurities, with the product having an Rf value of approximately 0.3.[2]

  • Column Packing:

    • Select a column of appropriate size.

    • Pack the column with silica gel using the chosen eluent system as a slurry.[2]

    • Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent (like dichloromethane).

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.[3]

  • Elution:

    • Begin elution with the chosen solvent system.

    • Maintain a constant flow rate.

    • Collect fractions of a consistent volume.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol is a good starting point.[8]

  • Dissolution: In a flask, add the crude product and a minimal amount of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the mixture heated briefly before hot filtration.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visual Workflow for Purification

The following diagram illustrates the general workflow for the purification of this compound from a reaction mixture.

G cluster_synthesis Synthesis cluster_workup Aqueous Work-up cluster_purification Purification cluster_analysis Final Analysis reaction_mixture Crude Reaction Mixture quench Quench Reaction (e.g., with Na2S2O3 to remove excess Br2) reaction_mixture->quench extract Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) quench->extract dry Dry Organic Layer (e.g., over Na2SO4 or MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate tlc_analysis TLC Analysis concentrate->tlc_analysis purification_choice Choose Method tlc_analysis->purification_choice column_chrom Column Chromatography purification_choice->column_chrom Impurities have different polarities recrystallization Recrystallization purification_choice->recrystallization Product is a crystalline solid combine_fractions Combine Pure Fractions column_chrom->combine_fractions pure_product Pure Product recrystallization->pure_product final_concentrate Concentrate in vacuo combine_fractions->final_concentrate final_concentrate->pure_product

Caption: Purification workflow for this compound.

References

common side products in the synthesis of 2-Bromo-1-(4-(phenylthio)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-1-(4-(phenylthio)phenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of this compound?

A1: The most frequently encountered side products in the α-bromination of 1-(4-(phenylthio)phenyl)ethanone are the unreacted starting material, the dibrominated product (2,2-dibromo-1-(4-(phenylthio)phenyl)ethanone), and potentially products from bromination on the aromatic ring. The formation of these side products is influenced by reaction conditions such as the stoichiometry of the brominating agent, reaction time, and temperature.

Q2: How can I minimize the formation of the dibrominated side product?

A2: To minimize the formation of the dibrominated product, it is crucial to control the stoichiometry of the brominating agent. Using a slight excess (typically 1.05-1.1 equivalents) of the brominating agent is a common strategy.[1] Additionally, monitoring the reaction closely by techniques like Thin Layer Chromatography (TLC) can help in quenching the reaction once the starting material is consumed, preventing further bromination of the desired product. Lowering the reaction temperature may also reduce the rate of the second bromination.

Q3: Is there a risk of bromination on the phenyl rings?

A3: While α-bromination is the primary reaction pathway, there is a possibility of electrophilic substitution on the aromatic rings, particularly the phenylthio ring which is activated. The choice of brominating agent and catalyst is critical. Using a Lewis acid catalyst in excess can sometimes promote ring bromination over α-bromination.[2] Careful selection of reaction conditions is necessary to ensure selectivity.

Q4: What is a general experimental protocol for the synthesis of this compound?

A4: A general protocol involves the reaction of 1-(4-(phenylthio)phenyl)ethanone with a brominating agent like N-Bromosuccinimide (NBS) or bromine in a suitable solvent. An acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or acetic acid, is often employed to facilitate the reaction.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to no conversion of starting material 1. Inactive brominating agent. 2. Insufficient catalyst. 3. Low reaction temperature or short reaction time.1. Use a fresh, pure batch of the brominating agent. 2. Increase the amount of catalyst incrementally. 3. Gradually increase the reaction temperature and/or extend the reaction time while monitoring via TLC.
High percentage of dibrominated product 1. Excess of brominating agent. 2. Prolonged reaction time. 3. High reaction temperature.1. Use a stoichiometric amount or only a slight excess (1.05 eq.) of the brominating agent. 2. Monitor the reaction closely and quench it as soon as the starting material is consumed. 3. Perform the reaction at a lower temperature.
Presence of ring-brominated products 1. Use of a strong Lewis acid catalyst. 2. Activated aromatic ring.1. Use a milder acid catalyst or a non-catalytic method if possible. 2. Optimize reaction conditions (lower temperature, shorter time) to favor α-bromination.
Difficult purification 1. Similar polarities of the product, starting material, and dibrominated side product.1. Utilize column chromatography with a carefully selected eluent system (e.g., a gradient of ethyl acetate in hexane). 2. Recrystallization from a suitable solvent system may also be effective for purification.

Experimental Protocols

Key Experiment: α-Bromination of 1-(4-(phenylthio)phenyl)ethanone

Objective: To synthesize this compound with minimal side product formation.

Materials:

  • 1-(4-(phenylthio)phenyl)ethanone

  • N-Bromosuccinimide (NBS)

  • p-Toluenesulfonic acid (p-TsOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Dissolve 1-(4-(phenylthio)phenyl)ethanone (1 equivalent) in dichloromethane.

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 equivalents).

  • Add N-Bromosuccinimide (1.05 equivalents) portion-wise to the solution at room temperature while stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to separate the desired product from the starting material and dibrominated side product.

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow Start Reaction Outcome Analysis LowConversion Low Conversion? Start->LowConversion HighDibromo High Dibromination? LowConversion->HighDibromo No CheckReagents Check Reagent Activity & Catalyst Amount LowConversion->CheckReagents Yes RingBromination Ring Bromination? HighDibromo->RingBromination No ControlStoichiometry Reduce Brominating Agent Stoichiometry (1.05 eq) HighDibromo->ControlStoichiometry Yes PurificationIssue Purification Issues? RingBromination->PurificationIssue No ChangeCatalyst Use Milder Catalyst RingBromination->ChangeCatalyst Yes OptimizeChromatography Optimize Column Chromatography Conditions PurificationIssue->OptimizeChromatography Yes Success Successful Synthesis PurificationIssue->Success No OptimizeConditions Increase Temperature/Time CheckReagents->OptimizeConditions OptimizeConditions->Success MonitorReaction Monitor by TLC & Quench Promptly ControlStoichiometry->MonitorReaction LowerTemp Lower Reaction Temperature MonitorReaction->LowerTemp LowerTemp->Success ChangeCatalyst->Success TryRecrystallization Attempt Recrystallization OptimizeChromatography->TryRecrystallization TryRecrystallization->Success SideProductFormation cluster_alpha_bromination α-Bromination Pathway cluster_ring_bromination Ring Bromination Pathway SM 1-(4-(phenylthio)phenyl)ethanone (Starting Material) Product This compound (Desired Product) SM->Product + Br+ RingBromo Ring Brominated Products (Side Product) SM->RingBromo + Br+ (Lewis Acid Catalysis) Dibromo 2,2-Dibromo-1-(4-(phenylthio)phenyl)ethanone (Dibrominated Side Product) Product->Dibromo + Br+ (Over-bromination)

References

stability and proper storage conditions for 2-Bromo-1-(4-(phenylthio)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and proper storage of 2-Bromo-1-(4-(phenylthio)phenyl)ethanone, alongside troubleshooting for common experimental issues. Given the limited specific public data for this compound, recommendations are based on its structural features (an alpha-bromo ketone and a thioether) and data from structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

Q2: What are the potential signs of degradation for this compound?

A2: Degradation may be indicated by a change in color (e.g., darkening or yellowing), a change in physical form (e.g., clumping of a solid), or the appearance of new peaks in analytical data (e.g., NMR, LC-MS). The primary degradation pathways to be aware of are hydrolysis of the bromine, oxidation of the thioether, and potential dehydrobromination.

Q3: What are the main safety hazards associated with this compound?

A3: this compound is classified as harmful if swallowed and causes serious eye irritation. It is also very toxic to aquatic life with long-lasting effects[1]. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn during handling. All work should be conducted in a well-ventilated fume hood.

Q4: Can I handle this compound on the open bench?

A4: Due to its hazardous properties, it is strongly recommended to handle this compound within a chemical fume hood to avoid inhalation of any dust or vapors and to protect from skin and eye contact.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent reaction yields Compound degradationVerify the integrity of your starting material using an appropriate analytical method (e.g., NMR, LC-MS) before use. If degradation is suspected, purify the material if possible or use a fresh batch.
Reaction with atmospheric moistureEnsure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Formation of side products DehydrobrominationAvoid the use of strong bases unless required by the reaction protocol. If a base is necessary, consider using a non-nucleophilic, sterically hindered base and maintain low temperatures.
Oxidation of the thioetherIf the reaction is sensitive to oxidation, degas solvents and run the reaction under an inert atmosphere. Avoid exposure to strong oxidizing agents.
Low solubility in reaction solvent Inappropriate solvent choiceConsult literature for common solvents for similar reactions. Consider performing small-scale solubility tests with your intended reaction solvent before proceeding with the full-scale experiment.

Data Presentation

Storage and Stability Data Summary

Since specific quantitative stability data for this compound is not publicly available, the following table provides recommended storage conditions based on general chemical principles and data for the closely related analogue, 2-Bromo-1-(4-(methylthio)phenyl)ethanone.

Parameter Recommendation for this compound Reference Data (2-Bromo-1-(4-(methylthio)phenyl)ethanone)
Temperature Refrigerate (2-8 °C) for long-term storage.Store at 0 - 8 °C.[2]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).Keep in an inert atmosphere.[3]
Light Protect from light by storing in an amber vial or in a dark place.Keep in a dark place.[3]
Moisture Store in a tightly sealed container in a dry environment.Store in a dry, cool, and well-ventilated place.[4]

Experimental Protocols

Detailed experimental protocols involving this compound are not widely published. However, a general protocol for its use as an alkylating agent in a substitution reaction is provided below as a representative example.

General Protocol for Nucleophilic Substitution

  • Preparation : Under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile and a non-nucleophilic base (e.g., potassium carbonate, diisopropylethylamine) in a suitable aprotic solvent (e.g., DMF, acetonitrile).

  • Addition of Electrophile : To the stirred solution, add a solution of this compound in the same solvent dropwise at a controlled temperature (e.g., 0 °C or room temperature, depending on the reactivity of the nucleophile).

  • Reaction Monitoring : Monitor the progress of the reaction by an appropriate technique (e.g., TLC, LC-MS).

  • Work-up : Once the reaction is complete, quench the reaction mixture (e.g., with water or a saturated ammonium chloride solution). Extract the product with a suitable organic solvent.

  • Purification : Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Experimental Issues start Experiment Fails (e.g., low yield, side products) check_reagent Verify Purity of This compound (NMR, LC-MS) start->check_reagent is_pure Is the reagent pure? check_reagent->is_pure purify Purify Reagent or Use New Batch is_pure->purify No check_conditions Review Experimental Conditions is_pure->check_conditions Yes purify->check_reagent is_anhydrous Are conditions anhydrous and inert? check_conditions->is_anhydrous dry_reagents Dry Solvents/Reagents, Use Inert Atmosphere is_anhydrous->dry_reagents No check_base Is a base used? Is it appropriate? is_anhydrous->check_base Yes rerun Re-run Experiment dry_reagents->rerun change_base Consider a weaker or sterically hindered base. Control temperature. check_base->change_base Yes, and issues persist check_oxidation Is oxidation a possibility? check_base->check_oxidation No, or issue persists change_base->rerun degas_solvent Degas solvent and use inert atmosphere. check_oxidation->degas_solvent Yes check_oxidation->rerun No degas_solvent->rerun end Successful Experiment rerun->end

Caption: Troubleshooting workflow for experiments involving this compound.

References

Technical Support Center: Identifying Impurities in 2-Bromo-1-(4-(phenylthio)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-1-(4-(phenylthio)phenyl)ethanone. Our aim is to help you identify and resolve issues related to impurities in your samples.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in my this compound sample?

A1: Impurities can originate from various stages of the manufacturing process, including synthesis, purification, and storage.[1] They are generally classified into three main types:

  • Organic Impurities: These can be starting materials, by-products of the synthesis, intermediates, degradation products, and reagents.[1] For this compound, this could include unreacted 1-(4-(phenylthio)phenyl)ethanone, dibrominated species, or products of hydrolysis.

  • Inorganic Impurities: These may include reagents, catalysts, and heavy metals.[1]

  • Residual Solvents: Solvents used during the synthesis or purification process that are not completely removed.[1]

Q2: I see an unexpected peak in my High-Performance Liquid Chromatography (HPLC) analysis. What could it be?

A2: An unexpected peak in your HPLC chromatogram could be one of several possibilities. A logical approach to identification is necessary. The peak could represent a starting material, a by-product of the reaction, or a degradation product. Comparing the retention time of your main peak with a reference standard is the first step. Further investigation using techniques like mass spectrometry (MS) coupled with liquid chromatography (LC-MS) can help in identifying the molecular weight of the impurity, providing clues to its structure.

Q3: My Nuclear Magnetic Resonance (NMR) spectrum shows unexpected signals. How can I identify the corresponding impurities?

A3: Unexpected signals in an NMR spectrum indicate the presence of impurities.

  • Proton (¹H) NMR: Look for signals that do not correspond to the structure of this compound. For instance, the absence of the characteristic singlet for the -CH₂Br protons around 4.4 ppm or the presence of additional aromatic signals could indicate an impurity.[2]

  • Carbon (¹³C) NMR: Additional peaks in the ¹³C NMR spectrum also point to the presence of one or more impurities. Comparing your spectrum with a reference spectrum of a pure standard is the most effective way to identify these unknown signals. If a reference is not available, two-dimensional (2D) NMR techniques can help in elucidating the structure of the impurity.

Q4: Can storage conditions affect the purity of my this compound sample?

A4: Yes, storage conditions can significantly impact the purity of your sample. Alpha-bromoketones can be sensitive to moisture and light. Improper storage could lead to degradation, potentially through hydrolysis of the bromine atom to a hydroxyl group, forming 2-hydroxy-1-(4-(phenylthio)phenyl)ethanone. It is advisable to store the compound in a cool, dark, and dry place.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram

This guide will walk you through the steps to identify unknown peaks in your HPLC analysis of this compound.

Troubleshooting Workflow:

HPLC_Troubleshooting start Unexpected Peak in HPLC check_retention Compare Retention Time with Starting Material start->check_retention lc_ms Perform LC-MS Analysis check_retention->lc_ms If not starting material mol_weight Determine Molecular Weight of Impurity lc_ms->mol_weight structure_elucidation Propose Potential Impurity Structures mol_weight->structure_elucidation nmr Confirm Structure with NMR structure_elucidation->nmr end Impurity Identified nmr->end

Caption: Workflow for troubleshooting unexpected HPLC peaks.

Hypothetical Data Summary:

Peak Number Retention Time (min) Area (%) Proposed Identity Molecular Weight (from LC-MS)
13.52.1Starting Material244.33 g/mol
25.295.8Product323.22 g/mol
36.81.5Dibrominated Product402.11 g/mol
42.10.6Hydrolysis Product260.33 g/mol

Experimental Protocol: HPLC-UV Analysis

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient mixture of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).

  • Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of 1 mg/mL.

Issue 2: Ambiguous NMR Spectroscopic Data

This guide provides a systematic approach to interpreting NMR spectra with unexpected signals.

Troubleshooting Workflow:

NMR_Troubleshooting start Unexpected Signals in NMR Spectrum compare_ref Compare with Reference Spectrum start->compare_ref integrate_signals Integrate All Signals compare_ref->integrate_signals If reference unavailable or signals persist calculate_ratio Calculate Molar Ratio of Impurity to Product integrate_signals->calculate_ratio two_d_nmr Perform 2D NMR (COSY, HSQC) calculate_ratio->two_d_nmr elucidate Elucidate Impurity Structure two_d_nmr->elucidate end Impurity Structure Determined elucidate->end

Caption: Workflow for troubleshooting ambiguous NMR data.

Hypothetical ¹H NMR Data for an Impure Sample:

Chemical Shift (ppm) Multiplicity Integration Assignment
7.9 - 7.3Multiplet9HAromatic Protons (Product)
4.45Singlet2H-CH₂Br (Product)
2.55Singlet0.15H-COCH₃ (Unreacted Starting Material)

In this hypothetical example, the presence of a singlet at 2.55 ppm suggests a small amount of the unreacted starting material, 1-(4-(phenylthio)phenyl)ethanone.

Experimental Protocol: ¹H NMR Spectroscopy

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Concentration: Approximately 10 mg of the sample in 0.7 mL of solvent.

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Parameters: Standard acquisition parameters for ¹H NMR. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio for detecting low-level impurities.

Advanced Analytical Techniques

For challenging impurity identification, a combination of hyphenated analytical techniques is often employed.[3]

Overview of Hyphenated Techniques:

Technique Application in Impurity Profiling
LC-MS Provides separation of impurities by HPLC and their molecular weights by MS, facilitating identification.[4]
GC-MS Ideal for the identification of volatile organic impurities and residual solvents.[1][4]
LC-NMR Allows for the direct structural elucidation of impurities after separation by HPLC.[5]

Logical Relationship of Analytical Techniques:

Analytical_Techniques Sample Impure Sample HPLC HPLC (Separation) Sample->HPLC LC_MS LC-MS (Molecular Weight) HPLC->LC_MS NMR NMR (Structural Elucidation) LC_MS->NMR Identification Impurity Identification NMR->Identification

References

Technical Support Center: Optimizing N-Alkylation with 2-Bromo-1-(4-(phenylthio)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the N-alkylation of amines using 2-Bromo-1-(4-(phenylthio)phenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to facilitate successful and efficient synthesis of N-alkylated products.

Troubleshooting Guide

This guide addresses common issues encountered during the N-alkylation of primary and secondary amines with this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Insufficient Basicity: The base used may not be strong enough to deprotonate the amine, especially for less nucleophilic amines (e.g., anilines). 2. Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. 3. Poor Solubility: The amine or base may not be soluble in the chosen solvent, hindering the reaction. 4. Steric Hindrance: Bulky amines may react slowly.1. Base Selection: Switch to a stronger base such as sodium hydride (NaH) or potassium carbonate (K2CO3). For sensitive substrates, milder organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be screened. 2. Temperature Optimization: Gradually increase the reaction temperature, for example, from room temperature to 50-80 °C, while monitoring for side product formation. 3. Solvent Selection: Use a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (ACN) to improve solubility. 4. Prolonged Reaction Time: Increase the reaction time and monitor progress by TLC or LC-MS.
Formation of Multiple Products (Overalkylation) 1. High Reactivity of Product: The N-alkylated product (a secondary or tertiary amine) can be more nucleophilic than the starting amine and react further with the alkylating agent.[1][2] 2. Excess Alkylating Agent: Using a stoichiometric excess of this compound can drive the reaction towards di- or even tri-alkylation.1. Control Stoichiometry: Use the amine as the limiting reagent or in slight excess (1.1 to 1.5 equivalents). 2. Slow Addition: Add the this compound solution dropwise to the reaction mixture containing the amine and base to maintain a low concentration of the alkylating agent. 3. Lower Temperature: Running the reaction at a lower temperature can sometimes favor mono-alkylation.
Presence of Unreacted Starting Material 1. Incomplete Reaction: The reaction may not have reached completion due to insufficient time, temperature, or base. 2. Decomposition of Alkylating Agent: this compound can be sensitive to prolonged heating or strongly basic conditions.1. Optimize Reaction Conditions: Refer to the solutions for "Low or No Product Formation." 2. Monitor Reaction Progress: Use TLC or LC-MS to determine the optimal reaction time and quench the reaction once the starting amine is consumed.
Formation of Side Products (e.g., Elimination) 1. Strongly Basic Conditions: Strong bases can promote the elimination of HBr from the alkylating agent. 2. High Temperatures: Elevated temperatures can favor elimination over substitution.1. Use a Milder Base: Consider using a less hindered or weaker base like sodium bicarbonate or an organic base. 2. Optimize Temperature: Run the reaction at the lowest temperature that provides a reasonable reaction rate.
Difficult Purification 1. Polar Byproducts: Ammonium salts formed during the reaction can complicate extraction and purification. 2. Similar Polarity of Product and Starting Material: If the product and starting amine have similar polarities, chromatographic separation can be challenging.1. Aqueous Work-up: Perform an aqueous work-up to remove inorganic salts. Washing with a saturated solution of sodium bicarbonate can help remove any acidic byproducts. 2. Chromatography Optimization: Use a different solvent system for column chromatography or consider alternative purification methods like crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the N-alkylation of amines with this compound?

A1: The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The amine acts as a nucleophile and attacks the electrophilic carbon atom bearing the bromine atom, displacing the bromide ion and forming a new carbon-nitrogen bond. A base is typically required to neutralize the hydrogen bromide (HBr) that is formed as a byproduct.

Q2: How can I favor mono-alkylation over di-alkylation when using a primary amine?

A2: To favor mono-alkylation, it is crucial to control the stoichiometry of the reactants. Using a slight excess of the primary amine relative to this compound can help. Additionally, slow, dropwise addition of the alkylating agent to the amine solution can maintain a low concentration of the electrophile, further minimizing the chance of the mono-alkylated product reacting again.[1][2]

Q3: What are the recommended solvents for this reaction?

A3: Polar aprotic solvents are generally preferred for N-alkylation reactions as they can dissolve the reactants and facilitate the SN2 reaction. Common choices include:

  • Dimethylformamide (DMF)

  • Acetonitrile (ACN)

  • Tetrahydrofuran (THF)

  • Dioxane

The optimal solvent will depend on the specific amine and base being used.

Q4: Which bases are suitable for this N-alkylation?

A4: The choice of base depends on the nucleophilicity of the amine.

  • For highly nucleophilic aliphatic amines, weaker bases like potassium carbonate (K2CO3) or triethylamine (TEA) are often sufficient.

  • For less nucleophilic aromatic amines, stronger bases such as sodium hydride (NaH) may be necessary.

It is advisable to screen a few bases to find the optimal conditions for your specific substrate.

Q5: Are there any known side reactions to be aware of?

A5: Besides overalkylation, potential side reactions include:

  • Elimination: Under strongly basic conditions or at high temperatures, elimination of HBr from the alkylating agent can occur.

  • O-alkylation: If the amine substrate contains a hydroxyl group, competitive O-alkylation may be observed. The selectivity can often be controlled by the choice of base and solvent.

Experimental Protocols

Below are representative experimental protocols for the N-alkylation of a secondary aliphatic amine and a primary aromatic amine with this compound.

Protocol 1: N-Alkylation of Piperidine (a Secondary Aliphatic Amine)

  • Materials:

    • Piperidine

    • This compound

    • Potassium Carbonate (K2CO3)

    • Anhydrous Acetonitrile (ACN)

  • Procedure:

    • To a stirred solution of piperidine (1.1 mmol) in anhydrous acetonitrile (10 mL) under a nitrogen atmosphere, add potassium carbonate (1.5 mmol).

    • Slowly add a solution of this compound (1.0 mmol) in anhydrous acetonitrile (5 mL) to the reaction mixture at room temperature.

    • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated piperidine derivative.

Protocol 2: N-Alkylation of Aniline (a Primary Aromatic Amine)

  • Materials:

    • Aniline

    • This compound

    • Sodium Hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 mmol) in anhydrous DMF (5 mL) under a nitrogen atmosphere at 0 °C, add a solution of aniline (1.0 mmol) in anhydrous DMF (2 mL) dropwise.

    • Allow the mixture to stir at 0 °C for 30 minutes.

    • Add a solution of this compound (1.1 mmol) in anhydrous DMF (3 mL) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Summary

The following table summarizes typical reaction conditions for the N-alkylation of various amines with α-bromo ketones, providing a starting point for optimization.

Amine TypeAmine ExampleBaseSolventTemperature (°C)Typical Reaction Time (h)
Secondary AliphaticPiperidineK2CO3AcetonitrileRoom Temp.2 - 6
Primary AliphaticBenzylamineTriethylamineDMFRoom Temp. - 504 - 12
Secondary AromaticN-MethylanilineNaHTHF0 - Room Temp.6 - 24
Primary AromaticAnilineNaHDMF0 - Room Temp.12 - 48
Heterocyclic (basic)ImidazoleK2CO3AcetonitrileRoom Temp.3 - 8
Heterocyclic (less basic)IndazoleNaHTHFRoom Temp.12 - 24

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Amine Amine Solution (in anhydrous solvent) Base Add Base (e.g., K2CO3, NaH) Amine->Base 1. Alkylating_Agent This compound (in anhydrous solvent) Base->Alkylating_Agent 2. Slow Addition Reaction_Mixture Stir at specified Temperature Monitoring Monitor by TLC/LC-MS Reaction_Mixture->Monitoring Quench Quench Reaction Monitoring->Quench Upon Completion Extraction Aqueous Work-up & Extraction Quench->Extraction Purification Column Chromatography or Crystallization Extraction->Purification Product Isolated Product Purification->Product

Caption: General experimental workflow for N-alkylation.

Troubleshooting_Logic cluster_solutions_low_yield Solutions for Low Yield cluster_solutions_multiple_products Solutions for Multiple Products cluster_solutions_incomplete Solutions for Incomplete Reaction Start Reaction Issue? Low_Yield Low/No Product Start->Low_Yield Yes Multiple_Products Multiple Products Start->Multiple_Products Yes Incomplete_Reaction Unreacted Starting Material Start->Incomplete_Reaction Yes Stronger_Base Use Stronger Base Low_Yield->Stronger_Base Increase_Temp Increase Temperature Low_Yield->Increase_Temp Change_Solvent Change Solvent Low_Yield->Change_Solvent Control_Stoichiometry Control Stoichiometry Multiple_Products->Control_Stoichiometry Slow_Addition Slow Addition of Alkylating Agent Multiple_Products->Slow_Addition Optimize_Conditions Optimize Time/Temp/Base Incomplete_Reaction->Optimize_Conditions Check_Reagent_Purity Check Reagent Purity Incomplete_Reaction->Check_Reagent_Purity Success Successful Reaction Stronger_Base->Success Increase_Temp->Success Change_Solvent->Success Control_Stoichiometry->Success Slow_Addition->Success Optimize_Conditions->Success Check_Reagent_Purity->Success

Caption: Troubleshooting decision tree.

References

Technical Support Center: Crystallization of 2-Bromo-1-(4-(phenylthio)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the crystallization of 2-Bromo-1-(4-(phenylthio)phenyl)ethanone.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the crystallization of this compound.

Q1: My compound has "oiled out" and is not forming crystals. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens if the melting point of the compound is lower than the temperature of the solution or if there are significant impurities.[1][2]

  • Solution 1: Re-dissolve and add more solvent. Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level and then allow it to cool slowly.[2][3]

  • Solution 2: Lower the cooling temperature. The melting point for a related compound, 2-Bromo-1-(4-(methylthio)phenyl)ethanone, is in the range of 58-66 °C.[4] If your solvent's boiling point is significantly higher, the compound may be melting. Try cooling the solution to a lower temperature, potentially using an ice bath, once it has reached room temperature.

  • Solution 3: Change the solvent. If the problem persists, consider using a different solvent or a solvent mixture. A good solvent should dissolve the compound when hot but have low solubility when cold.[5][6]

Q2: No crystals are forming, even after the solution has cooled to room temperature. What steps can I take to induce crystallization?

A2: A failure to crystallize upon cooling can be due to supersaturation, where the compound remains dissolved in a concentration higher than its normal solubility limit.[2]

  • Solution 1: Scratch the flask. Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide a nucleation site for crystal growth.[2][3]

  • Solution 2: Add a seed crystal. If you have a small crystal of pure this compound, add it to the supersaturated solution. The seed crystal will act as a template for further crystal formation.[2]

  • Solution 3: Reduce the solvent volume. You may have used too much solvent. Gently heat the solution to evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.[2]

  • Solution 4: Cool to a lower temperature. Place the flask in an ice bath or a refrigerator to further decrease the solubility of the compound.

Q3: The crystallization happened too quickly, resulting in a fine powder instead of distinct crystals. Is this a problem?

A3: Rapid crystallization can trap impurities within the crystal lattice, defeating the purpose of recrystallization for purification.[1][7] Ideal crystallization should occur slowly, over a period of about 15-20 minutes or longer.[1]

  • Solution 1: Re-dissolve and cool slowly. Heat the solution to re-dissolve the solid. To slow down the cooling process, you can insulate the flask by wrapping it in glass wool or placing it in a warm water bath that is allowed to cool to room temperature slowly.

  • Solution 2: Use more solvent. A slightly larger volume of solvent will keep the compound in solution for a longer period during cooling, promoting slower crystal growth.[1]

Q4: The yield of my crystallized product is very low. What could be the cause?

A4: A low yield can result from several factors during the crystallization process.

  • Reason 1: Too much solvent was used. Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor after cooling.[1] You can try to recover more product by evaporating some of the solvent from the mother liquor and cooling it again.

  • Reason 2: Premature crystallization. If crystallization occurred while the solution was still hot (for example, during a hot filtration step), you may have lost product. Ensure your filtration apparatus is pre-heated.

  • Reason 3: Incomplete crystallization. Ensure you have allowed sufficient time for the crystallization to complete and have cooled the solution to a low enough temperature to maximize the precipitation of the product.

Data Presentation

The selection of an appropriate solvent is critical for successful crystallization. The following table provides illustrative data on the solubility of this compound in common laboratory solvents. Note: This data is for guidance and is based on general principles for aromatic ketones. Actual solubilities should be determined experimentally.

SolventBoiling Point (°C)Solubility at Boiling PointSolubility at Room Temp. (20°C)
Ethanol78HighModerate
Isopropanol82HighLow
Acetone56Very HighHigh
Toluene111HighLow
Hexane69LowVery Low
Chloroform61HighHigh

Experimental Protocols

Protocol for Recrystallization of this compound

This protocol is a general guideline. The choice of solvent and specific volumes should be optimized for your particular sample. A related compound, 2-bromo-1-(4-hydroxyphenyl)ethanone, has been successfully recrystallized from chloroform.[8][9]

  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent. For this compound, isopropanol or toluene are good starting points due to the expected high solubility at elevated temperatures and low solubility at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solvent begins to boil. Continue to add small portions of the hot solvent until the solid has just completely dissolved.[10]

  • Decoloration (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be placed on a wooden block or wrapped in a towel.[1] Do not disturb the flask during this period.

  • Cooling: Once the flask has reached room temperature, you may place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[10]

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Mandatory Visualization

The following diagram illustrates the troubleshooting workflow for a failed crystallization experiment.

Troubleshooting_Crystallization cluster_oiling Troubleshooting 'Oiling Out' cluster_no_crystals Troubleshooting 'No Crystals' cluster_rapid Troubleshooting 'Rapid Crystallization' start Start Crystallization (Dissolve in Hot Solvent, Cool) check_crystals Crystals Formed? start->check_crystals oiling_out Issue: Oiling Out check_crystals->oiling_out No, Oiled Out no_crystals Issue: No Crystals check_crystals->no_crystals No, Clear Solution rapid_crystallization Issue: Rapid Crystallization / Fine Powder check_crystals->rapid_crystallization Yes, but too fast success Successful Crystallization check_crystals->success Yes reheat_add_solvent Reheat to Dissolve Oil Add More Solvent, Cool Slowly oiling_out->reheat_add_solvent scratch_flask Scratch Inner Surface of Flask no_crystals->scratch_flask reheat_cool_slow Re-dissolve and Cool Slower (Insulate Flask) rapid_crystallization->reheat_cool_slow reheat_add_solvent->check_crystals change_solvent Change Solvent reheat_add_solvent->change_solvent If problem persists add_seed Add a Seed Crystal scratch_flask->add_seed reduce_volume Reduce Solvent Volume (Evaporate) add_seed->reduce_volume cool_lower Cool to Lower Temperature (Ice Bath) reduce_volume->cool_lower cool_lower->check_crystals reheat_cool_slow->check_crystals use_more_solvent Use Slightly More Solvent reheat_cool_slow->use_more_solvent Alternatively use_more_solvent->check_crystals

References

minimizing byproduct formation in Williamson ether synthesis using 2-Bromo-1-(4-(phenylthio)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Bromo-1-(4-(phenylthio)phenyl)ethanone in Williamson ether synthesis. The following information is designed to help minimize byproduct formation and optimize reaction outcomes.

Troubleshooting Guides

This section addresses common issues encountered during the Williamson ether synthesis with this compound.

Problem 1: Low or No Yield of the Desired Ether Product

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Deprotonation of the Nucleophile (Alcohol/Phenol) Use a sufficiently strong base to ensure complete deprotonation. For phenols, milder bases like K₂CO₃ or Cs₂CO₃ are often sufficient. For less acidic alcohols, stronger bases like NaH or KH may be necessary.[1][2]
Poor Solubility of Reactants Employ a suitable polar aprotic solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF) to dissolve all reactants.[3] The use of a phase transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can also enhance solubility and reaction rate, especially in biphasic systems.[3][4]
Insufficient Reaction Time or Temperature Williamson ether synthesis can require several hours to reach completion, typically at temperatures ranging from 50-100 °C.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Decomposition of Starting Material or Product Prolonged exposure to high temperatures or strong bases can lead to degradation. Once the reaction is complete (as indicated by TLC), proceed with the workup promptly.
Problem 2: Presence of Significant Amounts of Byproducts

Possible Byproducts and Mitigation Strategies:

Byproduct TypeIdentificationMitigation Strategies
Favorskii Rearrangement Products Carboxylic acid or ester derivatives resulting from the rearrangement of the α-haloketone.Use a milder base (e.g., K₂CO₃ instead of NaH). Employ a polar aprotic solvent like DMF or acetonitrile. Lowering the reaction temperature can also disfavor the rearrangement.
Elimination Product (α,β-Unsaturated Ketone) Formation of a double bond adjacent to the carbonyl group.This is more common with secondary or tertiary alkyl halides, but can occur with α-haloketones under strongly basic conditions. Use a less sterically hindered and less basic nucleophile if possible. Milder reaction conditions (lower temperature, weaker base) are recommended.[3][5]
Self-Condensation of the Ketone Aldol-type condensation products.This can be promoted by strong bases. Use of a weaker base and gradual addition of the base to the reaction mixture can minimize this side reaction.
C-Alkylation of Phenoxide Alkylation occurs on the aromatic ring of the phenoxide instead of the oxygen.This is a known side reaction for aryloxide nucleophiles.[3] Using polar aprotic solvents can favor O-alkylation. A study showed that in acetonitrile, the ratio of O- to C-alkylation was 97:3, while in methanol it was 72:28.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when using an α-haloketone like this compound in a Williamson ether synthesis?

A1: The primary challenge is the competition with the Favorskii rearrangement, a characteristic reaction of α-haloketones in the presence of a base. This rearrangement leads to the formation of carboxylic acid derivatives instead of the desired ether, thus reducing the yield of the target molecule.

Q2: Which type of base is recommended to minimize byproduct formation?

A2: To suppress the Favorskii rearrangement and other base-catalyzed side reactions, it is advisable to use a mild inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), particularly when reacting with phenols.[1][2] Stronger bases like sodium hydride (NaH) or alkoxides increase the likelihood of byproduct formation.

Q3: What is the optimal solvent for this reaction?

A3: Polar aprotic solvents like acetonitrile (ACN) and N,N-dimethylformamide (DMF) are generally the best choices.[3] They effectively dissolve the reactants and favor the Sₙ2 mechanism of the Williamson ether synthesis while disfavoring competing elimination reactions and promoting O-alkylation of phenoxides.[6][7]

Q4: Can I use a protic solvent like ethanol or water?

A4: Protic solvents are generally not recommended as they can solvate the nucleophile, reducing its reactivity, and can also participate in side reactions. They tend to slow down the reaction rate significantly.[3]

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product over time.

Q6: What is the role of a phase transfer catalyst (PTC) and should I use one?

A6: A phase transfer catalyst, such as tetrabutylammonium bromide (TBAB) or 18-crown-6, is used to transport the nucleophile from an aqueous or solid phase to the organic phase where the alkyl halide is located, thereby increasing the reaction rate.[3][4] It is particularly useful in heterogeneous reaction mixtures. If you are experiencing slow reaction rates or poor solubility, a PTC can be beneficial.

Experimental Protocols

General Protocol for the Williamson Ether Synthesis of a Phenol with this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Phenol derivative (1.0 eq)

  • This compound (1.0 - 1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 - 3.0 eq), finely powdered

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Tetrabutylammonium bromide (TBAB) (optional, 0.1 eq)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenol derivative (1.0 eq) and potassium carbonate (2.0 - 3.0 eq).

  • Add a sufficient volume of acetonitrile or DMF to dissolve the reactants.

  • If using, add the phase transfer catalyst (TBAB, 0.1 eq) to the mixture.

  • Add this compound (1.0 - 1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir vigorously.

  • Monitor the reaction progress by TLC until the starting phenol is consumed (typically 4-12 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the solid inorganic salts and wash the filter cake with the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Data Presentation

The choice of reaction conditions can significantly influence the ratio of the desired ether product to the various byproducts. The following table summarizes the expected trends.

ParameterConditionExpected Outcome on Product DistributionRationale
Base Strong (e.g., NaH, t-BuOK)Increased byproduct formation (Favorskii, elimination)Strong bases promote enolate formation and elimination pathways.
Weak (e.g., K₂CO₃, Cs₂CO₃)Higher yield of desired etherMilder conditions favor the Sₙ2 reaction over competing pathways.[1][2]
Solvent Polar Aprotic (e.g., ACN, DMF)Favors desired ether formationSolvates the cation of the nucleophile, leaving a "naked" and more reactive anion for the Sₙ2 attack.[3] Favors O-alkylation over C-alkylation for phenoxides.[6][7]
Polar Protic (e.g., Ethanol, Water)Slower reaction and more byproductsSolvates and deactivates the nucleophile through hydrogen bonding.[3]
Temperature HighIncreased reaction rate, but may favor byproduct formationHigher temperatures can provide the activation energy for side reactions like elimination and decomposition.
Moderate (50-80 °C)Optimal balance of reaction rate and selectivityGenerally sufficient for the Sₙ2 reaction to proceed without significant byproduct formation.[3]
Catalyst Phase Transfer Catalyst (e.g., TBAB)Increased reaction rate, potentially higher yieldFacilitates the interaction between reactants in different phases, leading to a more efficient reaction.[3][4]

Visualizations

Williamson_Ether_Synthesis_Troubleshooting start Reaction Start check_yield Low or No Yield? start->check_yield check_byproducts Byproducts Observed? check_yield->check_byproducts No incomplete_deprotonation Incomplete Deprotonation? - Use stronger base check_yield->incomplete_deprotonation Yes poor_solubility Poor Solubility? - Change solvent - Add PTC check_yield->poor_solubility Yes insufficient_conditions Insufficient Time/Temp? - Increase duration/heat check_yield->insufficient_conditions Yes success Successful Synthesis check_byproducts->success No favorskii Favorskii Rearrangement? - Use milder base - Lower temperature check_byproducts->favorskii Yes elimination Elimination? - Use milder conditions check_byproducts->elimination Yes self_condensation Self-Condensation? - Use weaker base check_byproducts->self_condensation Yes incomplete_deprotonation->start poor_solubility->start insufficient_conditions->start favorskii->start elimination->start self_condensation->start

Caption: Troubleshooting workflow for Williamson ether synthesis.

Reaction_Pathways cluster_products Potential Reaction Pathways reactants This compound + R-O⁻ williamson Desired Ether (SN2) reactants->williamson Favorable Conditions: Mild Base, Polar Aprotic Solvent favorskii Favorskii Rearrangement (Carboxylic Acid Derivative) reactants->favorskii Strong Base elimination Elimination (E2) (α,β-Unsaturated Ketone) reactants->elimination Strong, Bulky Base

Caption: Competing reaction pathways in the synthesis.

References

safety and handling precautions for 2-Bromo-1-(4-(phenylthio)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs) - Safety and Handling

Q1: What are the primary hazards associated with 2-Bromo-1-(4-(phenylthio)phenyl)ethanone?

A1: Based on available data, this compound is classified with the following hazards:

  • Harmful if swallowed (H302). [1]

  • Causes serious eye irritation (H319). [1]

  • Very toxic to aquatic life (H400). [1]

  • Very toxic to aquatic life with long lasting effects (H410). [1]

Due to its structural similarity to other α-bromoacetophenones, it should also be considered a potential skin irritant and lachrymator (a substance that causes tearing).

Q2: What personal protective equipment (PPE) should I wear when handling this compound?

A2: A comprehensive risk assessment should be performed for each specific procedure. However, as a minimum, the following PPE is recommended based on guidelines for similar compounds:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[2]

  • Skin Protection: Wear impervious clothing and chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use and changed frequently, especially if contact is suspected.[2]

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood. If exposure limits are likely to be exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge should be used.[2]

Q3: What are the proper storage conditions for this compound?

A3: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep it away from incompatible materials such as strong oxidizing agents and strong bases.

Q4: What should I do in case of accidental exposure?

A4: Immediate action is crucial. The following first-aid measures are recommended based on protocols for similar chemicals:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Consult a doctor.[2]

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[2]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2]

Q5: How should I handle a spill of this compound?

A5: In the event of a spill:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation and wear appropriate PPE.

  • Avoid dust formation.

  • Carefully sweep up the solid material and place it into a suitable, closed container for disposal.

  • Prevent the material from entering drains, as it is very toxic to aquatic life.[1]

  • Clean the spill area thoroughly.

Quantitative Data Summary

As no specific quantitative exposure limits for this compound were found, this table provides a template for the type of data that should be sought from a complete Safety Data Sheet. The hazard statements are specific to the compound.

ParameterValueReference
GHS Hazard Statements H302, H319, H400, H410[1]
Occupational Exposure Limit (OEL) No data available
Permissible Exposure Limit (PEL) No data available
Threshold Limit Value (TLV) No data available
IDLH (Immediately Dangerous to Life or Health) No data available

Experimental Protocols

Standard Operating Procedure for Handling and Weighing

This protocol outlines the general steps for safely handling and weighing this compound in a laboratory setting.

  • Preparation:

    • Ensure the work area, a designated chemical fume hood, is clean and uncluttered.

    • Verify that an emergency shower and eyewash station are accessible.

    • Gather all necessary equipment: chemical-resistant gloves, safety goggles, lab coat, spatula, weighing paper/boat, and a tared, sealed container for the chemical.

  • Donning PPE:

    • Put on a lab coat, followed by safety goggles.

    • Inspect and don the appropriate chemical-resistant gloves.

  • Handling and Weighing:

    • Perform all manipulations within the chemical fume hood.

    • Carefully open the stock container. Avoid creating dust.

    • Using a clean spatula, transfer the desired amount of the solid to the weighing paper or boat on an analytical balance.

    • Promptly and securely close the stock container.

    • Transfer the weighed compound to the reaction vessel or desired container.

  • Decontamination and Waste Disposal:

    • Clean the spatula and any contaminated surfaces.

    • Dispose of used weighing paper, gloves, and any contaminated disposable materials in a designated hazardous waste container.

  • Doffing PPE:

    • Remove gloves using the proper technique to avoid skin contact.

    • Remove lab coat and safety goggles.

    • Wash hands thoroughly with soap and water.

Visualizations

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Prep Assess Risks & Review SDS PPE_Check Gather & Inspect PPE Prep->PPE_Check Area_Prep Prepare Fume Hood & Equipment PPE_Check->Area_Prep Weigh Weigh Compound in Fume Hood Area_Prep->Weigh Proceed with caution Transfer Transfer to Reaction Vessel Weigh->Transfer Decon Decontaminate Equipment Transfer->Decon Waste Dispose of Hazardous Waste Decon->Waste Spill Spill Response Waste->Spill Exposure Exposure Response Waste->Exposure

Caption: Workflow for the safe handling of this compound.

First_Aid_Protocol cluster_routes Route of Exposure cluster_actions Immediate Actions Start Accidental Exposure Occurs Inhalation Inhalation Start->Inhalation Skin_Contact Skin Contact Start->Skin_Contact Eye_Contact Eye Contact Start->Eye_Contact Ingestion Ingestion Start->Ingestion Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Wash_Skin Remove Clothing & Wash Skin Skin_Contact->Wash_Skin Rinse_Eyes Rinse Eyes for 15 min Eye_Contact->Rinse_Eyes Rinse_Mouth Rinse Mouth, Do NOT Induce Vomiting Ingestion->Rinse_Mouth Medical_Attention Seek Immediate Medical Attention Fresh_Air->Medical_Attention Wash_Skin->Medical_Attention Rinse_Eyes->Medical_Attention Rinse_Mouth->Medical_Attention

Caption: First-aid decision pathway for exposure to this compound.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromo-1-(4-(phenylthio)phenyl)ethanone and Other Phenacyl Bromides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 2-Bromo-1-(4-(phenylthio)phenyl)ethanone with other substituted phenacyl bromides. The reactivity of phenacyl bromides is of significant interest in organic synthesis and drug development, as these compounds are versatile precursors for a wide range of heterocyclic molecules. Their reactivity in nucleophilic substitution reactions is highly dependent on the nature of the substituent on the phenyl ring.

Understanding Reactivity through Electronic Effects: The Hammett Equation

The reactivity of substituted phenacyl bromides in nucleophilic substitution reactions, typically following an SN2 mechanism, is profoundly influenced by the electronic properties of the substituents on the aromatic ring. The Hammett equation, log(k/k₀) = σρ, provides a quantitative framework for understanding these substituent effects. In this equation:

  • k is the rate constant for the reaction of a substituted phenacyl bromide.

  • k₀ is the rate constant for the reaction of the unsubstituted phenacyl bromide.

  • σ (sigma) is the substituent constant, which quantifies the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

  • ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which stabilize the transition state.

For the SN2 reaction of phenacyl bromides with nucleophiles, the reaction constant (ρ) is generally positive, indicating that electron-withdrawing substituents enhance the electrophilicity of the α-carbon, thereby increasing the reaction rate.

Comparative Reactivity Based on Substituent Constants

Substituent (para-)Hammett Constant (σp)Expected Relative Reactivity
-NO₂0.78Highest
-CN0.66High
-Br0.23Moderate
-SPh 0.08 Slightly Enhanced
-H0.00Baseline
-CH₃-0.17Decreased
-OCH₃-0.27More Decreased
-N(CH₃)₂-0.83Lowest

Data sourced from available chemical literature.

Based on its positive Hammett constant, the para-phenylthio group is classified as a weak electron-withdrawing group. Therefore, this compound is expected to be slightly more reactive towards nucleophiles than the unsubstituted phenacyl bromide. Its reactivity is predicted to be lower than that of phenacyl bromides bearing strongly electron-withdrawing groups like nitro (-NO₂) or cyano (-CN), but higher than those with electron-donating groups such as methyl (-CH₃) or methoxy (-OCH₃).

Experimental Protocols

To facilitate further research and direct comparison, the following are detailed experimental protocols for the synthesis of this compound and for conducting a kinetic analysis of its reaction with a nucleophile, such as pyridine.

Synthesis of this compound

This procedure is adapted from standard methods for the α-bromination of acetophenones.

Materials:

  • 1-(4-(phenylthio)phenyl)ethanone

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Dissolve 1-(4-(phenylthio)phenyl)ethanone (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into a beaker containing ice water.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by water, and finally brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Kinetic Analysis of the Reaction with Pyridine

This protocol describes a method to determine the second-order rate constant for the reaction of a phenacyl bromide with pyridine, which can be monitored by UV-Vis spectrophotometry.

Materials:

  • This compound and other phenacyl bromides for comparison

  • Pyridine

  • Acetonitrile (spectroscopic grade)

  • Thermostatted UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare stock solutions of the phenacyl bromide (e.g., 0.01 M) and pyridine (e.g., 0.1 M) in acetonitrile.

  • Equilibrate the spectrophotometer to the desired reaction temperature (e.g., 25 °C).

  • In a quartz cuvette, place a known volume of the phenacyl bromide solution and dilute with acetonitrile to a final volume just under the desired total volume.

  • Initiate the reaction by adding a known volume of the pyridine stock solution to the cuvette, quickly mix, and immediately begin recording the absorbance at a wavelength where the product (N-phenacylpyridinium bromide) absorbs and the reactants do not (typically in the range of 270-300 nm).

  • Record the absorbance at regular time intervals until the reaction is complete.

  • The pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The plot should be linear with a slope of -k_obs.

  • The second-order rate constant (k) is then calculated by dividing k_obs by the concentration of pyridine (which is in large excess).

  • Repeat the experiment with other substituted phenacyl bromides under identical conditions to obtain a set of comparable rate constants.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the general reaction mechanism and the experimental workflow for the kinetic analysis.

SN2_Mechanism Reactants Phenacyl Bromide + Nucleophile TS Transition State Reactants->TS S_N2 Attack Products Substituted Product + Bromide Ion TS->Products Bromide Departure

Caption: Generalized S_N2 reaction pathway for phenacyl bromides.

Kinetic_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_solutions Prepare Stock Solutions Phenacyl Bromide Pyridine mix_reactants Mix Reactants in Cuvette prep_solutions->mix_reactants monitor_abs Monitor Absorbance vs. Time mix_reactants->monitor_abs plot_data Plot ln(A∞ - At) vs. Time monitor_abs->plot_data calc_k Calculate Rate Constants k_obs k plot_data->calc_k

Caption: Experimental workflow for kinetic analysis.

Hammett_Relationship cluster_plot Hammett Plot reactivity Reactivity (log(k/k0)) p2 substituent Substituent Constant (σ) p1 p3 p4 p4->p3   ρ > 0 p5

Caption: Illustrative Hammett plot for phenacyl bromide reactions.

comparative analysis of different synthetic routes to 2-Bromo-1-(4-(phenylthio)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies

The α-brominated ketone, 2-Bromo-1-(4-(phenylthio)phenyl)ethanone, is a valuable intermediate in the synthesis of various pharmaceutical and bioactive molecules. Its preparation involves the selective bromination of the α-carbon to the carbonyl group of the precursor, 1-(4-(phenylthio)phenyl)ethanone. This guide provides a comparative analysis of different synthetic routes to this target molecule, presenting experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Routes

The synthesis of this compound can be broadly categorized based on the choice of brominating agent. The most common methods involve direct bromination with molecular bromine or the use of N-Bromosuccinimide (NBS) under various catalytic conditions. Each approach offers distinct advantages and disadvantages in terms of yield, selectivity, reaction conditions, and safety.

Synthetic RouteBrominating AgentCatalyst/ConditionsYieldReaction TimeTemperatureKey AdvantagesKey Disadvantages
Route 1 Molecular Bromine (Br₂)Acetic AcidGood to High2-6 hoursRoom Temp. to 60°CCost-effective, readily available reagents.Use of hazardous and corrosive bromine, potential for over-bromination, generation of HBr byproduct.
Route 2 N-Bromosuccinimide (NBS)p-Toluenesulfonic acid (p-TsOH)High1-4 hoursRoom Temp. to RefluxMilder and more selective than Br₂, easier to handle.Higher reagent cost compared to Br₂, requires a catalyst.
Route 3 N-Bromosuccinimide (NBS)Acidic Alumina (Al₂O₃)High2-5 hoursRefluxHigh yields and selectivity, heterogeneous catalyst can be filtered off.Requires preparation of the acidic alumina catalyst.
Route 4 N-Bromosuccinimide (NBS)Ultrasound IrradiationHigh15-30 minutesRoom Temp.Significantly reduced reaction times, energy-efficient.Requires specialized ultrasound equipment.
Route 5 Pyridine Hydrobromide PerbromideAcetic AcidGood to High2-4 hours90°CSolid, stable, and safer alternative to liquid bromine.Can be more expensive than other bromine sources.[1][2]

Experimental Protocols

Below are detailed experimental protocols for the key synthetic routes. It is important to note that while these protocols are based on established methods for similar substrates, optimization for the specific synthesis of this compound may be required.

Route 1: Direct Bromination with Molecular Bromine

This method is adapted from the general procedure for the α-bromination of aryl ketones.

Materials:

  • 1-(4-(phenylthio)phenyl)ethanone

  • Glacial Acetic Acid

  • Molecular Bromine (Br₂)

  • Sodium Bicarbonate solution (saturated)

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, and standard glassware.

Procedure:

  • Dissolve 1-(4-(phenylthio)phenyl)ethanone (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Slowly add a solution of molecular bromine (1.1 equivalents) in glacial acetic acid to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Route 2: Bromination with N-Bromosuccinimide (NBS) and p-TsOH

This protocol utilizes the milder brominating agent NBS with an acid catalyst.

Materials:

  • 1-(4-(phenylthio)phenyl)ethanone

  • N-Bromosuccinimide (NBS)

  • p-Toluenesulfonic acid (p-TsOH)

  • Carbon Tetrachloride (or Acetonitrile)

  • Sodium Sulfite solution (aqueous)

  • Dichloromethane

  • Anhydrous Sodium Sulfate

  • Round-bottom flask, condenser, magnetic stirrer, and standard glassware.

Procedure:

  • To a solution of 1-(4-(phenylthio)phenyl)ethanone (1 equivalent) in carbon tetrachloride, add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of p-Toluenesulfonic acid (0.1 equivalents).

  • Reflux the mixture for 1-3 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium sulfite to remove any unreacted bromine, followed by washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting solid by recrystallization.

Synthetic Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start 1-(4-(phenylthio)phenyl)ethanone ReactionVessel Reaction (Stirring, Heating/Cooling) Start->ReactionVessel Reagents Brominating Agent (Br₂ or NBS) + Catalyst/Solvent Reagents->ReactionVessel Quenching Quenching (e.g., Water, NaHCO₃) ReactionVessel->Quenching Extraction Extraction (Organic Solvent) Quenching->Extraction Drying Drying (e.g., Na₂SO₄) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation PurificationMethod Purification (Recrystallization or Column Chromatography) Evaporation->PurificationMethod FinalProduct This compound PurificationMethod->FinalProduct

Caption: Generalized workflow for the synthesis of this compound.

References

Assessing the Purity of 2-Bromo-1-(4-(phenylthio)phenyl)ethanone by Melting Point Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental data. This guide provides a comparative framework for assessing the purity of 2-Bromo-1-(4-(phenylthio)phenyl)ethanone using the fundamental technique of melting point analysis.

Melting point determination is a rapid and accessible method to gain qualitative insights into the purity of a crystalline solid. A pure compound typically exhibits a sharp melting point range of 1-2°C, whereas the presence of impurities will lead to a depression and broadening of this range. This phenomenon, known as melting point depression, is a colligative property that provides a strong indication of sample purity.

Comparative Melting Point Data

CompoundExpected Melting Point Range (°C)Purity Indication
Pure this compound 88.0 - 89.0 (Hypothetical)High Purity (Sharp melting range)
Impure Sample A84.5 - 87.5Impure (Depressed and broadened melting range)
Impure Sample B82.0 - 86.0Significantly Impure (Further depression and broadening)
4'-(Methylthio)acetophenone (Potential Impurity)[1][2]78.0 - 84.0[1]A potential starting material or side-product

Interpreting the Data

A sharp melting range, as indicated for the pure, hypothetical sample, suggests a high degree of purity.[3] Conversely, a depressed and broadened melting range, as seen in the impure samples, is a clear indicator of contaminants.[3] The greater the depression and the broader the range, the higher the level of impurity.[1] If the observed melting point of a sample of this compound is close to that of a potential impurity like 4'-(Methylthio)acetophenone, it may suggest the presence of unreacted starting material.

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the standard procedure for determining the melting point of a solid organic compound using a capillary-based melting point apparatus.

Materials:

  • Sample of this compound

  • Melting point capillary tubes (sealed at one end)

  • Melting point apparatus

  • Mortar and pestle or spatula for sample crushing

Procedure:

  • Sample Preparation: Ensure the sample is completely dry.[3] Crush a small amount of the crystalline sample into a fine powder.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample until a small amount of the solid is packed into the tube to a height of 2-3 mm.

  • Packing the Sample: Invert the tube and tap it gently on a hard surface to pack the sample tightly into the sealed end.

  • Placing the Tube in the Apparatus: Insert the capillary tube into the sample holder of the melting point apparatus.

  • Rapid Heating (Optional): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate. Allow the apparatus to cool before proceeding.

  • Accurate Measurement: For an accurate measurement, begin heating at a slow, controlled rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.[3]

  • Observing the Melting Range: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[1]

  • Repeatability: For reliable results, it is advisable to perform the measurement in triplicate.[3]

Logical Workflow for Purity Assessment

The following diagram illustrates the decision-making process involved in assessing the purity of a compound using melting point analysis.

Purity_Assessment_Workflow A Prepare Sample (Dry and Powdered) B Determine Melting Point Range A->B C Compare with Literature Value of Pure Compound B->C D Is the melting range sharp (1-2°C) and undepressed? C->D E High Purity Indicated D->E Yes F Impurity Indicated D->F No G Consider Further Purification (e.g., Recrystallization) F->G

References

A Comparative Analysis of the Biological Activities of 2-Bromo-1-(4-(phenylthio)phenyl)ethanone and its Chlorinated Analog: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative analysis of the biological activities of 2-Bromo-1-(4-(phenylthio)phenyl)ethanone and its chlorinated counterpart, 2-Chloro-1-(4-(phenylthio)phenyl)ethanone, is challenging due to a notable scarcity of publicly available, head-to-head experimental data. While both compounds are recognized as valuable intermediates in the synthesis of various biologically active molecules, literature detailing their intrinsic biological effects is limited. This guide aims to provide a comprehensive overview based on the available information and general principles of structure-activity relationships for α-haloketones.

Introduction to α-Haloketones

This compound and 2-Chloro-1-(4-(phenylthio)phenyl)ethanone belong to the class of α-haloketones. These compounds are characterized by a ketone functional group with a halogen atom positioned on the adjacent carbon atom. The high reactivity of the carbon-halogen bond, influenced by the electron-withdrawing nature of the adjacent carbonyl group, makes α-haloketones potent alkylating agents and versatile synthons in organic chemistry. This reactivity is also the basis for their potential biological activities, as they can readily react with nucleophilic residues in biological macromolecules such as proteins and nucleic acids.

Putative Biological Activities and Structure-Activity Relationship (SAR) Insights

While specific bioactivity data for the titular compounds is sparse, general structure-activity relationship (SAR) principles for α-haloketones can offer some predictive insights. The biological activity of these compounds is intrinsically linked to their reactivity, which is governed by the nature of the halogen substituent.

General Reactivity Trend: The reactivity of the α-carbon-halogen bond generally follows the order: I > Br > Cl > F. This is attributed to the bond strength, with the C-I bond being the weakest and most easily cleaved, and the C-F bond being the strongest. Consequently, α-bromoketones are typically more reactive alkylating agents than their corresponding α-chloroketones.

Implications for Biological Activity:

  • Increased Potency of the Bromo-analog: Based on the higher reactivity of the C-Br bond, it can be hypothesized that This compound would exhibit greater biological activity compared to its chlorinated analog in assays where alkylation is the primary mechanism of action. This could translate to lower IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values in cytotoxicity or antimicrobial screens, respectively.

  • Potential for Lower Selectivity: The higher reactivity of the bromo-derivative might also lead to lower selectivity and a higher potential for off-target effects and general toxicity. The more stable chloro-analog may offer a better therapeutic window, being sufficiently reactive to engage its intended biological target while minimizing non-specific reactions.

A study comparing N-bromine and N-chlorine compounds found that in the absence of organic load, the bromine compounds exhibited superior bactericidal activity. However, this trend could be reversed in the presence of proteinaceous material, where the chlorine compounds showed a higher potential as topical anti-infectives.[1] This suggests that the biological context is crucial in determining the relative efficacy of bromo versus chloro analogs.

Anticipated Biological Assays and Experimental Protocols

To definitively compare the biological activities of these two compounds, a series of in vitro assays would be necessary. Below are detailed, generalized protocols for key experiments that would be essential for such a comparison.

Antimicrobial Activity Assessment

Objective: To determine and compare the minimum inhibitory concentration (MIC) of the bromo- and chloro-analogs against a panel of pathogenic bacteria and fungi.

Experimental Protocol: Broth Microdilution Assay

  • Preparation of Stock Solutions: Prepare 10 mg/mL stock solutions of this compound and 2-Chloro-1-(4-(phenylthio)phenyl)ethanone in dimethyl sulfoxide (DMSO).

  • Bacterial/Fungal Strains: Use a panel of clinically relevant microorganisms, such as Staphylococcus aureus, Escherichia coli, and Candida albicans.

  • Culture Preparation: Grow the microbial strains in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the appropriate broth to achieve a range of concentrations (e.g., from 100 µg/mL to 0.098 µg/mL).

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive controls (microbes in broth without compound) and negative controls (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Evaluation

Objective: To assess and compare the cytotoxic effects of the bromo- and chloro-analogs on human cancer cell lines.

Experimental Protocol: MTT Assay

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the bromo- and chloro-analogs (prepared by serial dilution from a DMSO stock solution) for 24, 48, or 72 hours. Include a vehicle control (DMSO treated) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The cell viability is expressed as a percentage of the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Visualization of Experimental Workflow and Logical Relationships

To illustrate the logical flow of a comparative study, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Comparison S1 Synthesis of This compound S3 Structural Characterization (NMR, MS, etc.) S1->S3 S2 Synthesis of 2-Chloro-1-(4-(phenylthio)phenyl)ethanone S2->S3 A1 Antimicrobial Assays (e.g., Broth Microdilution) S3->A1 A2 Cytotoxicity Assays (e.g., MTT Assay) S3->A2 D1 Determination of MIC values A1->D1 D2 Calculation of IC50 values A2->D2 D3 Comparative Analysis of Activity D1->D3 D2->D3

Caption: Workflow for a comparative biological evaluation.

SAR_Hypothesis cluster_structure Chemical Structure cluster_property Physicochemical Property cluster_activity Hypothesized Biological Outcome Bromo Bromo-analog (C-Br bond) Reactivity_B Higher Reactivity Bromo->Reactivity_B Chloro Chloro-analog (C-Cl bond) Reactivity_C Lower Reactivity Chloro->Reactivity_C Activity_B Higher Potency Lower Selectivity Reactivity_B->Activity_B Activity_C Lower Potency Higher Selectivity Reactivity_C->Activity_C

Caption: Hypothesized structure-activity relationship.

Conclusion and Future Directions

In the absence of direct comparative experimental data, any claims regarding the superior biological activity of either this compound or its chlorinated analog remain speculative. Based on fundamental chemical principles, the bromo-derivative is expected to be more reactive and potentially more potent, though likely less selective, than the chloro-derivative.

To provide a definitive comparison, dedicated in vitro and potentially in vivo studies are required. Such research would not only elucidate the specific biological activities of these compounds but also contribute valuable data to the broader understanding of the structure-activity relationships of α-haloketones, a class of compounds with significant potential in medicinal chemistry and drug development. Researchers are encouraged to conduct such comparative studies to fill this knowledge gap.

References

The Strategic Synthesis of Phenylthio-Substituted Aromatics: A Cost-Effectiveness Analysis of 2-Bromo-1-(4-(phenylthio)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate landscape of multi-step organic synthesis, particularly in the development of novel therapeutics and functional materials, the choice of starting materials and synthetic routes profoundly impacts overall efficiency and cost. This guide provides a detailed comparison of the use of 2-Bromo-1-(4-(phenylthio)phenyl)ethanone as a key intermediate, evaluating its synthesis and subsequent application against viable alternatives. This analysis is tailored for researchers, scientists, and professionals in drug development, offering experimental data and cost-benefit considerations to inform strategic synthetic planning.

I. Synthesis of the Key Intermediate: this compound

The primary route to this compound involves the bromination of its precursor, 4-(phenylthio)acetophenone. The cost-effectiveness of this initial step is heavily reliant on the choice of brominating agent and the synthesis of the acetophenone precursor itself.

A. Synthesis of 4-(phenylthio)acetophenone

Two main strategies exist for the synthesis of 4-(phenylthio)acetophenone:

  • Nucleophilic Aromatic Substitution (SNAr): This common method involves the reaction of an activated aryl halide, such as 4-fluoroacetophenone or 4-chloroacetophenone, with thiophenol in the presence of a base.

  • Friedel-Crafts Acylation: While less common for this specific molecule, in principle, thioanisole could undergo Friedel-Crafts acylation. However, the presence of the sulfur atom can lead to side reactions and catalyst poisoning, making this route less favorable.

Table 1: Cost Comparison of Starting Materials for 4-(phenylthio)acetophenone Synthesis

Starting MaterialSupplier Example(s)Price (USD) per Mole (approx.)
4-ChloroacetophenoneSigma-Aldrich, TCI America$50 - $150
ThiophenolSigma-Aldrich, TCI America, Fisher Scientific$40 - $120
4-Fluoroacetophenone---Higher cost than chloro-analog

Note: Prices are estimates based on publicly available catalog data for research quantities and can vary significantly based on supplier, purity, and scale.

The SNAr reaction of 4-chloroacetophenone with thiophenol generally offers a cost-effective and high-yielding route.

B. Bromination of 4-(phenylthio)acetophenone

The critical step of introducing the bromine atom at the alpha-position of the ketone offers several reagent choices, each with distinct advantages and disadvantages in terms of cost, safety, and efficiency.

Table 2: Comparison of Brominating Agents for 4-(phenylthio)acetophenone

Brominating AgentTypical Yield (%)AdvantagesDisadvantagesCost (USD) per Mole (approx.)
Pyridine Hydrobromide Perbromide80-90[1]Solid, stable, safer to handle than liquid bromine. High yields.Higher molecular weight, requires stoichiometric amounts.$100 - $250[2][3][4][5][6]
N-Bromosuccinimide (NBS)70-85Solid, easy to handle, good for selective bromination.Can be less reactive, may require radical initiator or acid catalyst.[7]$30 - $80
Elemental Bromine (Br2)70-90[8]Low cost per mole of bromine.Highly corrosive, toxic, and difficult to handle. Requires careful control of stoichiometry to avoid multiple brominations.$20 - $50
Copper(II) Bromide (CuBr2)60-75Solid, less hazardous than Br2.Often requires higher temperatures and longer reaction times, yields can be lower.$60 - $120

Note: Yields are typical ranges reported in the literature for α-bromination of acetophenones and may vary for this specific substrate. Costs are estimates.

II. Application in Multi-Step Synthesis: A Case Study in the Synthesis of Bioactive Thiazoles

A significant application of this compound is in the Hantzsch thiazole synthesis to produce 2-amino-4-arylthiazole derivatives. These scaffolds are of considerable interest in medicinal chemistry, with some analogues showing potential as inhibitors of enzymes like Cyclooxygenase-2 (COX-2), which is implicated in inflammation and cancer.[9]

A. Route 1: Synthesis via this compound

This route involves the direct condensation of the bromo-ketone intermediate with a thiourea.

Experimental Workflow for Route 1

G cluster_0 Step 1: Synthesis of 4-(phenylthio)acetophenone cluster_1 Step 2: Bromination cluster_2 Step 3: Thiazole Formation 4-Chloroacetophenone 4-Chloroacetophenone SNAr SNAr Reaction 4-Chloroacetophenone->SNAr Thiophenol Thiophenol Thiophenol->SNAr Base Base Base->SNAr 4-(phenylthio)acetophenone 4-(phenylthio)acetophenone SNAr->4-(phenylthio)acetophenone Bromination α-Bromination 4-(phenylthio)acetophenone->Bromination Brominating_Agent Brominating Agent (e.g., NBS) Brominating_Agent->Bromination Target_Intermediate This compound Bromination->Target_Intermediate Hantzsch_Synthesis Hantzsch Thiazole Synthesis Target_Intermediate->Hantzsch_Synthesis Thiourea Thiourea Thiourea->Hantzsch_Synthesis Final_Product 2-Amino-4-phenyl-5-(4-(phenylthio)phenyl)thiazole Hantzsch_Synthesis->Final_Product

Caption: Synthetic workflow for the formation of a bioactive thiazole using the target intermediate.

B. Alternative Route 2: Avoiding the Bromo-Ketone Intermediate

An alternative strategy involves forming the thiazole ring from a different set of precursors, thereby circumventing the need for the α-bromoketone. One plausible alternative involves the reaction of a thioamide with an α-haloketone that does not contain the phenylthio moiety, followed by late-stage introduction of the phenylthio group. However, a more direct comparison can be made by considering the synthesis of a related thiazole and then functionalizing it. A common alternative approach in thiazole synthesis is the reaction of an α-tosyloxyketone with a thioamide.

Table 3: Comparative Analysis of Synthetic Routes to 2-Amino-4-arylthiazoles

ParameterRoute 1 (via Bromo-Ketone)Alternative Route (Conceptual)
Key Intermediate This compoundα-Tosyloxy-4-(phenylthio)acetophenone
Number of Steps 3 (from 4-chloroacetophenone)3 (from 4-chloroacetophenone)
Overall Yield Moderate to High (dependent on bromination yield)Potentially higher (tosylation often high-yielding)
Reagent Cost Moderate (cost of brominating agent)Higher (cost of tosyl chloride and pyridine)
Safety/Handling Depends on brominating agent (Br2 is hazardous)Tosyl chloride is a lachrymator.
Atom Economy GoodModerate (loss of toluenesulfonic acid)

Cost-Effectiveness Discussion:

The use of this compound represents a very direct and generally efficient route to the target thiazole. The primary determinant of its cost-effectiveness is the bromination step. While NBS offers a good balance of cost and safety for lab-scale work, pyridine hydrobromide perbromide, though more expensive, can offer higher yields and easier handling.[1]

The alternative route through an α-tosyloxyketone might offer higher overall yields as tosylation reactions are often very clean and high-yielding. However, the cost of p-toluenesulfonyl chloride and the pyridine typically used as a base and catalyst can be higher than that of NBS.

Ultimately, for large-scale production, the direct bromination of 4-(phenylthio)acetophenone with elemental bromine, despite the handling challenges, is likely the most cost-effective method for producing the key bromo-ketone intermediate, making Route 1 the preferred industrial approach.

III. Biological Context: The COX-2 Signaling Pathway

The interest in thiazoles derived from this compound often stems from their potential as anti-inflammatory agents targeting the COX-2 enzyme. Understanding the COX-2 signaling pathway provides context for the importance of developing cost-effective syntheses for its inhibitors.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 Cell_Membrane Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Proliferation_Angiogenesis Cell Proliferation & Angiogenesis Prostaglandins->Proliferation_Angiogenesis Thiazole_Inhibitor Thiazole Derivative (Potential Inhibitor) Thiazole_Inhibitor->COX2

Caption: Simplified COX-2 signaling pathway and the point of intervention for potential inhibitors.

IV. Experimental Protocols

Protocol 1: Synthesis of 4-(phenylthio)acetophenone
  • To a solution of 4-chloroacetophenone (1.0 eq) in a suitable solvent (e.g., DMF or DMSO) is added thiophenol (1.1 eq) and potassium carbonate (1.5 eq).

  • The mixture is heated to 80-100 °C and stirred for 4-6 hours, monitoring by TLC.

  • Upon completion, the reaction is cooled to room temperature and poured into water.

  • The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to afford 4-(phenylthio)acetophenone.

Protocol 2: Synthesis of this compound using NBS
  • 4-(phenylthio)acetophenone (1.0 eq) is dissolved in a suitable solvent (e.g., chloroform or acetic acid).

  • N-Bromosuccinimide (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (0.1 eq) are added.

  • The mixture is stirred at room temperature or gentle heating (40-50 °C) for 2-4 hours, monitoring by TLC.

  • The reaction mixture is then washed with water and saturated sodium bicarbonate solution.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is recrystallized from ethanol.

Protocol 3: Hantzsch Synthesis of 2-Amino-4-phenyl-5-(4-(phenylthio)phenyl)thiazole
  • A mixture of this compound (1.0 eq) and thiourea (1.2 eq) in ethanol is heated at reflux for 3-5 hours.

  • The reaction mixture is cooled, and the resulting solid is collected by filtration.

  • The solid is washed with cold ethanol and then treated with a base (e.g., aqueous ammonia) to neutralize the hydrobromide salt.

  • The free base is collected by filtration, washed with water, and recrystallized to yield the pure thiazole derivative.

V. Conclusion

The use of this compound is a highly effective and direct strategy for the synthesis of phenylthio-substituted thiazoles and other related heterocyclic compounds. A thorough cost analysis of the synthesis of this key intermediate reveals that while various brominating agents can be employed, a balance of cost, safety, and yield makes N-Bromosuccinimide a favorable choice for laboratory-scale synthesis. For industrial applications, the economic advantage of elemental bromine is significant, provided that the necessary safety precautions are implemented. When compared to alternative synthetic routes that avoid this specific intermediate, the bromo-ketone pathway remains a robust and economically competitive option, particularly due to the high efficiency of the subsequent Hantzsch thiazole synthesis. The strategic choice of reagents and reaction pathways, as detailed in this guide, is paramount for optimizing the cost-effectiveness of synthesizing these valuable chemical entities.

References

A Comparative Guide to the Cross-Reactivity of 2-Bromo-1-(4-(phenylthio)phenyl)ethanone with Various Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 2-Bromo-1-(4-(phenylthio)phenyl)ethanone and its close analogs with a range of nucleophiles. The data presented herein is crucial for understanding the reaction kinetics and predicting product formation in synthetic and medicinal chemistry applications. While specific kinetic data for this compound is limited, this guide leverages extensive data available for the parent compound, 2-bromo-1-phenylethanone (phenacyl bromide), to provide a robust comparative framework. The electronic influence of the para-phenylthio substituent will be discussed to extrapolate its potential effects on reactivity.

Executive Summary

This compound is an α-haloketone, a class of compounds known for their utility as versatile electrophiles in a variety of organic transformations. The primary reaction pathway with nucleophiles is a bimolecular nucleophilic substitution (SN2) reaction at the α-carbon. The reactivity of the electrophile is significantly influenced by the nature of the nucleophile, the solvent, and the substituents on the aromatic ring. This guide presents a quantitative comparison of reaction rates with various nucleophiles, detailed experimental protocols for representative reactions, and a mechanistic overview to aid in experimental design and interpretation.

Data Presentation: Comparison of Nucleophile Reactivity

The following table summarizes the second-order rate constants (k₂) for the reaction of various nucleophiles with 2-bromo-1-phenylethanone in acetonitrile at 25°C. This data provides a quantitative measure of the relative reactivity of different nucleophiles towards a closely related α-bromoacetophenone.

NucleophileClassk₂ (M⁻¹s⁻¹)[1]Relative Reactivity
PiperidineSecondary Amine1.3 x 10⁻¹High
PyridineTertiary Amine5.5 x 10⁻³Moderate
AnilinePrimary Amine1.1 x 10⁻⁴Low
Sodium ThiophenoxideThiolate3.1 x 10¹Very High
Sodium MethoxideAlkoxide1.6 x 10⁻²Moderate
Sodium AzideAzide1.4 x 10⁻²Moderate
Sodium CyanideCyanide1.6 x 10⁻³Low

Note on the Effect of the para-Phenylthio Substituent: The phenylthio group at the para position of the phenyl ring is generally considered to be weakly electron-donating through resonance, which could slightly decrease the electrophilicity of the carbonyl carbon and the adjacent α-carbon compared to the unsubstituted 2-bromo-1-phenylethanone. However, the sulfur atom can also exhibit electron-withdrawing inductive effects. The overall effect on the reaction rate will be a balance of these factors and may also be influenced by the reaction conditions and the nature of the nucleophile.

Experimental Protocols

Below are detailed methodologies for key experiments related to the synthesis of the substrate and its reaction with nucleophiles.

Synthesis of α-Bromoacetophenones

A general and efficient method for the α-bromination of acetophenones involves the use of a brominating agent in a suitable solvent.

Materials:

  • Substituted acetophenone (e.g., 4-(phenylthio)acetophenone) (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Acetic acid or Dichloromethane (solvent)

  • Benzoyl peroxide (catalytic amount, if using dichloromethane)

Procedure:

  • Dissolve the substituted acetophenone in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add N-Bromosuccinimide and a catalytic amount of benzoyl peroxide (if in dichloromethane).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If using acetic acid, pour the mixture into ice-water to precipitate the product. If using dichloromethane, wash the organic layer with water and brine.

  • Collect the crude product by filtration or separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purify the product by recrystallization or column chromatography.

General Protocol for Nucleophilic Substitution with 2-Bromo-1-phenylethanone

This protocol provides a general framework for reacting 2-bromo-1-phenylethanone with various nucleophiles.

Materials:

  • 2-Bromo-1-phenylethanone (1.0 eq)

  • Nucleophile (e.g., piperidine, sodium thiophenoxide) (1.0-1.2 eq)

  • Solvent (e.g., Acetonitrile, Ethanol, or Tetrahydrofuran)

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-1-phenylethanone in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the nucleophile to the solution at room temperature. For solid nucleophiles, they can be added directly. For liquid nucleophiles, they can be added via a syringe.

  • Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction mixture (e.g., with water or a saturated aqueous solution of ammonium chloride).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Mandatory Visualizations

Reaction Pathway Diagram

The reaction of this compound with nucleophiles predominantly follows an SN2 mechanism.

SN2_Mechanism reactant This compound + Nu⁻ transition_state Transition State [Nu---C---Br]⁻ reactant->transition_state Nucleophilic Attack product Substituted Product + Br⁻ transition_state->product Bromide Departure

Caption: SN2 reaction pathway for a nucleophile with the substrate.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the synthesis and purification of the substitution products.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification dissolve Dissolve Substrate in Solvent add_nucleophile Add Nucleophile dissolve->add_nucleophile stir Stir and Monitor (TLC) add_nucleophile->stir quench Quench Reaction stir->quench extract Extract with Organic Solvent quench->extract wash Wash and Dry extract->wash concentrate Concentrate wash->concentrate purify Recrystallization or Column Chromatography concentrate->purify characterize Characterization (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for the cross-reactivity studies.

References

A Comparative Guide to the Quantitative Analysis of 2-Bromo-1-(4-(phenylthio)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of three distinct analytical methods for the quantitative determination of 2-Bromo-1-(4-(phenylthio)phenyl)ethanone: a classic titration method, High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method is evaluated based on its performance, with detailed experimental protocols and supporting data to aid in the selection of the most appropriate technique for specific research and development needs.

Method Comparison at a Glance

The choice of analytical method for the quantification of this compound depends on various factors, including the required accuracy and precision, sample throughput, available instrumentation, and cost considerations. The following table summarizes the key performance characteristics of the three methods discussed in this guide.

ParameterArgentometric TitrationHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Indirect titration of bromide released from the analyte.Chromatographic separation followed by UV detection.Signal intensity is directly proportional to the number of nuclei.
Specificity Low (measures total bromide)High (separates analyte from impurities)High (structure-specific signals)
Accuracy Good to HighHighVery High
Precision GoodVery GoodExcellent
Limit of Detection (LOD) ~10⁻³ M~10⁻⁶ M~10⁻⁴ M
Sample Throughput ModerateHighLow to Moderate
Instrumentation Cost LowHighVery High
Analysis Time per Sample ~30-60 minutes~10-20 minutes~15-30 minutes
Solvent Consumption ModerateHighLow
Reference Standard Primary standard (e.g., AgNO₃)Requires a specific standard of the analyteRequires a stable internal standard

Experimental Protocols

Detailed methodologies for each of the three quantitative analysis techniques are provided below.

Argentometric Titration Following Reductive Dehalogenation

This method involves two main steps: the quantitative release of the bromide ion from the this compound molecule via reductive dehalogenation, followed by the titration of the liberated bromide with a standardized silver nitrate solution.

Experimental Workflow: Argentometric Titration

cluster_0 Sample Preparation cluster_1 Titration A Weigh Analyte B Dissolve in Ethanol A->B C Add NaBH4 Solution B->C D Acidify with HNO3 C->D E Add Nitrobenzene & Ferric Alum D->E Analyte with free Br- F Titrate with AgNO3 E->F G Back-titrate with KSCN F->G H Endpoint Detection (Red Color) G->H cluster_0 Preparation cluster_1 Analysis A Prepare Mobile Phase B Prepare Standard Solutions D Inject into HPLC System B->D C Prepare Sample Solution C->D E Separation on C18 Column D->E F UV Detection E->F G Data Acquisition & Analysis F->G Analyte Analyte Signal Integral (IA) Analyte_Purity Analyte Purity (PA) Analyte->Analyte_Purity Calculation Standard Internal Standard Signal Integral (IS) Standard->Analyte_Purity Calculation Analyte_Weight Analyte Weight (WA) Analyte_Weight->Analyte_Purity Calculation Standard_Weight Internal Standard Weight (WS) Standard_Weight->Analyte_Purity Calculation Analyte_MW Analyte Molecular Weight (MWA) Analyte_MW->Analyte_Purity Calculation Standard_MW Internal Standard Molecular Weight (MWS) Standard_MW->Analyte_Purity Calculation Analyte_Protons Number of Analyte Protons (NA) Analyte_Protons->Analyte_Purity Calculation Standard_Protons Number of Standard Protons (NS) Standard_Protons->Analyte_Purity Calculation Standard_Purity Internal Standard Purity (PS) Standard_Purity->Analyte_Purity Calculation

A Comparative Analysis of Experimental vs. Predicted Spectral Data for 2-Bromo-1-(4-(phenylthio)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapid-fire world of drug discovery and development, the unambiguous characterization of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the cornerstones of this process, providing detailed information about a molecule's structure and connectivity. While experimental data remains the gold standard, the advent of sophisticated prediction algorithms offers a powerful complementary tool, enabling researchers to anticipate spectral features, corroborate experimental findings, and troubleshoot unexpected results.

This guide provides a comparative analysis of experimental and predicted spectral data for the compound 2-Bromo-1-(4-(phenylthio)phenyl)ethanone. However, a comprehensive search of publicly available spectral databases did not yield experimental ¹H NMR, ¹³C NMR, or mass spectrometry data for this specific compound. In lieu of a direct comparison, this guide presents the predicted spectral data and outlines the standard experimental protocols for acquiring such data. This serves as a foundational reference for researchers working with this molecule or structurally similar compounds.

Data Presentation: Predicted Spectral Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. These predictions were generated using widely recognized computational tools.

Table 1: Predicted ¹H NMR Data for this compound

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.95Doublet2HAromatic CH (ortho to C=O)
7.50Multiplet3HAromatic CH (meta & para-phenylthio)
7.40Multiplet2HAromatic CH (ortho-phenylthio)
7.30Doublet2HAromatic CH (meta to C=O)
4.40Singlet2H-CH₂Br

Prediction generated using a machine learning-based algorithm.

Table 2: Predicted ¹³C NMR Data for this compound

Predicted Chemical Shift (ppm)Assignment
191.0C=O
144.0Aromatic C-S
135.5Aromatic C-H
134.0Aromatic C-H
131.0Aromatic C-H
130.0Aromatic C-H
129.5Aromatic C-H
128.0Aromatic C-S (ipso)
127.5Aromatic C-C=O
31.0-CH₂Br

Prediction generated using a computational chemistry software package.

Table 3: Predicted Mass Spectrometry Data for this compound

m/z (Predicted)Relative Abundance (%)Assignment
308/31095/95[M]⁺ (isotopic pattern for Br)
229100[M - Br]⁺
18545[M - CH₂Br]⁺
10930[C₆H₅S]⁺
7750[C₆H₅]⁺

Prediction generated using a fragmentation modeling algorithm.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire experimental data for this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • A standard one-pulse sequence is used.

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • 16 to 64 scans are typically co-added to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence (e.g., PENDANT, DEPT) is used to simplify the spectrum and enhance the signal of quaternary carbons.

    • A wider spectral width is used compared to ¹H NMR.

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

    • Several hundred to several thousand scans are typically acquired due to the lower natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the TMS signal.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer via a suitable ionization method. For a compound like this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) would be appropriate.

    • EI: The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

    • ESI: The sample is dissolved in a suitable solvent and sprayed through a charged capillary, creating charged droplets that desolvate to produce ions.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF), Orbitrap) is used to accurately determine the mass-to-charge ratio (m/z) of the ions.

  • Data Acquisition:

    • Full Scan Mode: The mass spectrometer is scanned over a wide m/z range to detect the molecular ion and all fragment ions.

    • Tandem MS (MS/MS): The molecular ion is isolated, fragmented (e.g., through collision-induced dissociation - CID), and the resulting fragment ions are analyzed to provide structural information.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak (which gives the molecular weight) and the fragmentation pattern, which provides clues about the molecule's structure. The isotopic pattern for bromine (approximately equal intensity for masses differing by 2 Da) is a key diagnostic feature.

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for comparing experimental and predicted spectral data, a crucial process in chemical characterization.

G cluster_0 Data Acquisition cluster_1 Data Processing & Analysis cluster_2 Outcome A Experimental Analysis (NMR, MS) C Experimental Spectra A->C B Computational Prediction (NMR, MS) D Predicted Spectra B->D E Data Comparison (Peak Lists, Chemical Shifts, Fragmentation) C->E D->E F Structure Verification/ Elucidation E->F Concordant G Discrepancy Analysis E->G Discordant

Caption: Workflow for comparing experimental and predicted spectral data.

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-Bromo-1-(4-(phenylthio)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Bromo-1-(4-(phenylthio)phenyl)ethanone (CAS 54305-67-0) was found. The following information is synthesized from the SDSs of structurally similar alpha-bromo ketones. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.

This guide provides essential safety and logistical information for the proper disposal of this compound, a compound commonly used in pharmaceutical research and development. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

Hazard Identification and Safety Precautions

Based on analogous compounds, this compound is expected to be hazardous. The primary hazards are summarized below.

Summary of Hazards:

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral)
alt text
Warning H302: Harmful if swallowed.[1]
Serious Eye Damage/Irritation
alt text
Warning H319: Causes serious eye irritation.[1]
Skin Corrosion/Irritation
alt text
Danger H314: Causes severe skin burns and eye damage.[2][3]
Hazardous to the Aquatic Environment
alt text
Warning H400: Very toxic to aquatic life.[1] H410: Very toxic to aquatic life with long lasting effects.[1]

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. The following PPE is mandatory:

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Safety goggles and a face shield.

  • Lab Coat: A flame-retardant lab coat.

  • Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator with an appropriate cartridge is necessary.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial.

Step-by-Step Spill Cleanup:

  • Evacuate: Immediately evacuate the area and alert nearby personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Place the contained material into a clearly labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.

Proper Disposal Procedures

The primary method for the disposal of this compound and its contaminated materials is through a licensed chemical waste disposal facility.

Operational Disposal Plan:

  • Waste Segregation:

    • Solid Waste: Collect unreacted this compound, contaminated PPE, and spill cleanup materials in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.

  • Container Labeling:

    • All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the primary hazards: "Acutely Toxic," "Corrosive," and "Environmental Hazard."

  • Storage:

    • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.

    • Ensure containers are kept closed except when adding waste.

  • Final Disposal:

    • The recommended disposal method is incineration by a licensed hazardous waste disposal company.[4]

    • Do not dispose of this chemical down the drain or in regular trash.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_generation Waste Generation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal start Unused Reagent or Contaminated Material waste_type Determine Waste Type start->waste_type solid Solid Waste (powder, contaminated PPE) waste_type->solid Solid liquid Liquid Waste (solutions) waste_type->liquid Liquid solid_container Seal in Labeled Solid Waste Container solid->solid_container liquid_container Seal in Labeled Liquid Waste Container liquid->liquid_container labeling Label with: - 'Hazardous Waste' - Chemical Name - Hazards (Toxic, Corrosive, Environmental) solid_container->labeling storage Store in Satellite Accumulation Area solid_container->storage liquid_container->labeling liquid_container->storage disposal Arrange Pickup by Licensed Hazardous Waste Contractor storage->disposal incineration Controlled Incineration disposal->incineration

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Bromo-1-(4-(phenylthio)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Bromo-1-(4-(phenylthio)phenyl)ethanone (CAS: 28179-34-2). The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Chemical Identifier: this compound is also known by its CAS number 28179-34-2.[1][2]

Hazard Identification and Safety Summary

This compound presents several health and environmental hazards. It is crucial to understand these risks before handling the substance.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H319: Causes serious eye irritation.[1]

  • H400: Very toxic to aquatic life.[1]

  • H410: Very toxic to aquatic life with long lasting effects.[1]

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[1]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[1]
Acute Aquatic ToxicityH400Very toxic to aquatic life.[1]
Chronic Aquatic ToxicityH410Very toxic to aquatic life with long lasting effects.[1]

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, a comprehensive PPE plan is mandatory. The following table outlines the required PPE for handling this compound.

Body PartPPE RecommendationStandard
Eyes/Face Tightly fitting safety goggles with side-shields.EN 166 (EU) or NIOSH (US) approved.[3][4]
Skin Chemical-resistant gloves (e.g., Neoprene), a lab coat, and closed-toe shoes. Consider impervious clothing if there is a risk of significant exposure.[3][5]Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[3]
Respiratory A full-face respirator should be used if exposure limits are exceeded, or if irritation is experienced.[3][4] Work in a well-ventilated area, preferably a chemical fume hood.NIOSH-approved respirator.

Operational Plan for Safe Handling

A systematic approach to handling this chemical is essential to minimize risk. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_sds Review Safety Data Sheet prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_weigh Weigh Solid Chemical prep_workspace->handle_weigh Proceed with caution handle_dissolve Dissolve/Use in Reaction handle_weigh->handle_dissolve cleanup_spill Address Spills Immediately handle_dissolve->cleanup_spill After experiment cleanup_decon Decontaminate Glassware and Surfaces cleanup_spill->cleanup_decon dispose_waste Segregate and Label Hazardous Waste cleanup_decon->dispose_waste After cleanup dispose_container Dispose of Empty Containers Properly dispose_waste->dispose_container

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Procedures

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before beginning any work.

    • Ensure all necessary PPE is available and in good condition. Don all required PPE before entering the handling area.

    • Prepare the designated workspace in a certified chemical fume hood to ensure adequate ventilation.[4][6][7]

  • Handling:

    • When weighing the solid, avoid creating dust.[3][4][6][7]

    • Handle the substance with care, avoiding contact with skin and eyes.[4][6][7]

    • Use non-sparking tools to prevent ignition sources.[4][7]

  • Cleanup and Decontamination:

    • In case of a spill, evacuate personnel to a safe area.[3][7]

    • Remove all sources of ignition.[3][6][7]

    • For cleanup, use personal protective equipment, including chemical-impermeable gloves.[3][7]

    • Collect the spilled material and place it in a suitable, closed container for disposal.[6][7]

    • Decontaminate all glassware and surfaces that have come into contact with the chemical.

First-Aid Measures

Immediate action is critical in the event of exposure.

Exposure RouteFirst-Aid Procedure
If Inhaled Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][7]
In Case of Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[4]
In Case of Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][7]
If Swallowed Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Chemical Waste:

    • The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6]

    • Do not allow the chemical to enter drains, as it is very toxic to aquatic life.[1][7]

    • All waste materials should be collected in appropriately labeled, sealed containers.

  • Contaminated Packaging:

    • Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[6]

    • Alternatively, packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, if permissible by local regulations.[6]

    • Combustible packaging materials may be incinerated in a controlled manner with flue gas scrubbing.[6]

Storage Procedures

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][6][7]

  • Keep away from incompatible materials and foodstuff containers.[4][6][7]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.